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  • Product: Acetamide, N-[2-(4-nitrophenyl)ethyl]-
  • CAS: 6270-07-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Acetamide, N-[2-(4-nitrophenyl)ethyl]- (CAS 6270-07-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Acetamide, N-[2-(4-nitrophenyl)ethyl]-, a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acetamide, N-[2-(4-nitrophenyl)ethyl]-, a key intermediate in the synthesis of various organic compounds, most notably the antiarrhythmic drug Dofetilide.[1][2][3] This document delves into the compound's chemical and physical properties, provides a detailed, field-proven synthetic protocol, and offers a thorough analysis of its spectral data for characterization. Furthermore, it touches upon its potential applications and safety considerations, serving as a vital resource for professionals in organic synthesis and pharmaceutical development.

Introduction

Acetamide, N-[2-(4-nitrophenyl)ethyl]-, also known as N-(4-nitrophenethyl)acetamide, is a nitro-aromatic compound with the chemical formula C₁₀H₁₂N₂O₃.[4] Its molecular structure features a 4-nitrophenyl group attached to an ethylamine backbone, which is in turn N-acetylated. This unique combination of a nitroaromatic ring and an acetamide functional group makes it a versatile building block in organic synthesis. The primary and most well-documented application of this compound is as a crucial intermediate in the multi-step synthesis of Dofetilide, a potent potassium channel blocker used in the treatment of cardiac arrhythmias.[2][3] Understanding the synthesis, purification, and characterization of this intermediate is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A thorough understanding of the physicochemical properties of Acetamide, N-[2-(4-nitrophenyl)ethyl]- is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 6270-07-1[4]
Molecular Formula C₁₀H₁₂N₂O₃[4]
Molecular Weight 208.21 g/mol [4]
Appearance White to light yellow crystalline powder[5]
Melting Point 138-142 °C[5]
Boiling Point Decomposes before boilingN/A
Solubility Soluble in methanol and ethanol.[5] Insoluble in water.
IUPAC Name N-[2-(4-nitrophenyl)ethyl]acetamide[4]
Synonyms N-(4-nitrophenethyl)acetamide, N-Acetyl-2-(4-nitrophenyl)ethylamine[6]

Synthesis of Acetamide, N-[2-(4-nitrophenyl)ethyl]-

The synthesis of Acetamide, N-[2-(4-nitrophenyl)ethyl]- can be efficiently achieved through the N-acetylation of 2-(4-nitrophenyl)ethylamine. This method is generally preferred due to the commercial availability of the starting amine and the straightforward nature of the acylation reaction.

Synthetic Scheme

Synthesis_of_Acetamide_N-[2-(4-nitrophenyl)ethyl]- 2-(4-nitrophenyl)ethylamine 2-(4-nitrophenyl)ethylamine Product Acetamide, N-[2-(4-nitrophenyl)ethyl]- 2-(4-nitrophenyl)ethylamine->Product Base (e.g., Triethylamine) Dichloromethane, 0 °C to rt Acetic_Anhydride Acetic Anhydride (or Acetyl Chloride) Acetic_Anhydride->Product

Caption: Synthesis of Acetamide, N-[2-(4-nitrophenyl)ethyl]-.

Experimental Protocol: N-Acetylation of 2-(4-nitrophenyl)ethylamine

This protocol describes a robust and scalable method for the synthesis of the target compound.

Materials:

  • 2-(4-nitrophenyl)ethylamine (1.0 eq)

  • Acetyl chloride (1.1 eq) or Acetic anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(4-nitrophenyl)ethylamine in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine to the solution and stir for 5-10 minutes.

  • Acetylation: Slowly add acetyl chloride (or acetic anhydride) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. The causality behind the slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or an ethanol-water mixture to yield the final product as a crystalline solid.[1][5] This self-validating system of purification ensures the removal of unreacted starting materials and by-products, leading to a high-purity final compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized Acetamide, N-[2-(4-nitrophenyl)ethyl]-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (400 MHz, CDCl₃):

  • δ ~8.18 (d, J = 8.8 Hz, 2H): These two protons correspond to the aromatic protons ortho to the nitro group. The doublet splitting is due to coupling with the adjacent meta protons. The downfield shift is a direct consequence of the strong electron-withdrawing nature of the nitro group.

  • δ ~7.40 (d, J = 8.8 Hz, 2H): These two protons are the aromatic protons meta to the nitro group. They appear as a doublet due to coupling with the ortho protons.

  • δ ~5.7 (br s, 1H): This broad singlet is characteristic of the amide N-H proton. Broadening is often observed due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.

  • δ ~3.6 (q, J = 6.8 Hz, 2H): This quartet represents the two protons of the methylene group adjacent to the amide nitrogen (-CH₂-NH-). The splitting into a quartet is due to coupling with the adjacent methylene group.

  • δ ~2.9 (t, J = 6.8 Hz, 2H): This triplet corresponds to the two protons of the methylene group attached to the aromatic ring (Ar-CH₂-). The triplet splitting arises from coupling with the neighboring methylene group.

  • δ ~1.9 (s, 3H): This sharp singlet is assigned to the three protons of the acetyl methyl group (-CO-CH₃). The absence of splitting indicates no adjacent protons.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~170.0: Carbonyl carbon of the acetamide group.

  • δ ~147.0: Aromatic carbon bearing the nitro group (C-NO₂).

  • δ ~146.5: Quaternary aromatic carbon.

  • δ ~129.5 (2C): Aromatic carbons ortho to the nitro group.

  • δ ~124.0 (2C): Aromatic carbons meta to the nitro group.

  • δ ~41.0: Methylene carbon adjacent to the amide nitrogen (-CH₂-NH-).

  • δ ~35.0: Methylene carbon attached to the aromatic ring (Ar-CH₂-).

  • δ ~23.0: Methyl carbon of the acetyl group (-CO-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300N-H (Amide)Stretching
~3100C-H (Aromatic)Stretching
~2950C-H (Aliphatic)Stretching
~1640C=O (Amide I)Stretching
~1590, 1490C=C (Aromatic)Stretching
~1520N-O (Nitro)Asymmetric Stretching
~1345N-O (Nitro)Symmetric Stretching

The presence of a strong absorption band around 1640 cm⁻¹ (Amide I) is a clear indication of the carbonyl group in the acetamide functionality. The characteristic asymmetric and symmetric stretching vibrations of the nitro group around 1520 cm⁻¹ and 1345 cm⁻¹ confirm its presence on the aromatic ring.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): m/z = 208. The presence of a peak at this m/z value corresponds to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of the acetyl group (CH₃CO•): A fragment at m/z = 165 [M - 43]⁺ can be observed, corresponding to the loss of the acetyl radical.

    • Cleavage of the C-C bond between the ethyl chain and the aromatic ring: This can lead to the formation of the 4-nitrobenzyl cation at m/z = 136.

    • McLafferty-type rearrangement: Although less common for this specific structure, it could potentially lead to a fragment at m/z = 59, corresponding to acetamide.

MS_Fragmentation M_plus [C₁₀H₁₂N₂O₃]⁺˙ m/z = 208 Fragment1 [C₈H₉N₂O₂]⁺ m/z = 165 M_plus->Fragment1 - CH₃CO• Fragment2 [C₇H₆NO₂]⁺ m/z = 136 M_plus->Fragment2 - C₂H₄NH₂

Caption: Key fragmentation pathways of Acetamide, N-[2-(4-nitrophenyl)ethyl]-.

Applications and Future Perspectives

The primary application of Acetamide, N-[2-(4-nitrophenyl)ethyl]- lies in its role as a key building block in the synthesis of pharmaceuticals, most notably Dofetilide.[2][3] Its bifunctional nature, possessing both a reactive nitro group and a stable acetamide moiety, allows for selective chemical transformations. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the acetamide group can be hydrolyzed under specific conditions if required. This versatility makes it a valuable intermediate for the synthesis of a range of more complex molecules.

Future research may explore the potential biological activities of this compound itself or its derivatives. The presence of the nitrophenyl group suggests potential for bioreductive activation, a strategy employed in the design of certain anticancer and antimicrobial agents.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

Acetamide, N-[2-(4-nitrophenyl)ethyl]- (CAS 6270-07-1) is a fundamentally important intermediate in synthetic organic chemistry, with a well-established role in the pharmaceutical industry. This technical guide has provided a detailed overview of its properties, a practical and reliable synthetic protocol, and a comprehensive analysis of its spectral characteristics. The information presented herein is intended to empower researchers and drug development professionals with the necessary knowledge to confidently synthesize, characterize, and utilize this valuable compound in their endeavors.

References

  • CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents. (n.d.).
  • Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020, November 20). Retrieved from [Link]

  • (PDF) N-[2-(4-Nitrophenylamino)ethyl]acetamide - ResearchGate. (2017, April 18). Retrieved from [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024, June 3). Retrieved from [Link]

  • CN108164429A - The preparation method of Dofetilide intermediate - Google Patents. (n.d.).
  • CN1453267A - New Dofetilide preparing method - Google Patents. (n.d.).
  • Acetamide, N-(2-(4-nitrophenyl)ethyl)- | C10H12N2O3 | CID 80450 - PubChem. (n.d.). Retrieved from [Link]

  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: N-Ethylacetamide - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Process for the preparation of Dofetilide intermediates - Technical Disclosure Commons. (2022, July 18). Retrieved from [Link]

  • FTIR spectrum N-(4-nitrophenyl) acetamide | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Exploratory

Biological activity of "Acetamide, N-[2-(4-nitrophenyl)ethyl]-"

An In-Depth Technical Guide to the Biological Activity of Acetamide, N-[2-(4-nitrophenyl)ethyl]- For Researchers, Scientists, and Drug Development Professionals Executive Summary Acetamide, N-[2-(4-nitrophenyl)ethyl]- (C...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Acetamide, N-[2-(4-nitrophenyl)ethyl]-

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetamide, N-[2-(4-nitrophenyl)ethyl]- (CAS No. 6270-07-1), a derivative of the versatile acetamide scaffold, is a compound with a well-defined profile as a chemical intermediate, notably in the synthesis of the antiarrhythmic drug Dofetilide.[1] While its application in pharmaceutical manufacturing is established, its intrinsic biological activities remain largely unexplored in publicly accessible literature. This guide synthesizes the known chemical properties and synthetic routes for this compound and, by drawing parallels with structurally related acetamide and nitrophenyl derivatives, delineates a strategic framework for the investigation of its potential therapeutic properties. We present a series of detailed experimental protocols to systematically evaluate its cytotoxic and antimicrobial potential, providing a roadmap for researchers to unlock the latent biological value of this molecule.

Compound Profile: Acetamide, N-[2-(4-nitrophenyl)ethyl]-

Acetamide, N-[2-(4-nitrophenyl)ethyl]-, also known as N-(4-nitrophenethyl)acetamide, is an organic compound featuring a central acetamide group linked to a 4-nitrophenethyl moiety.[2] This structure combines an aromatic nitro group with an aliphatic amide chain, offering multiple points for potential biological interactions.[3]

Chemical Structure:

  • IUPAC Name: N-[2-(4-nitrophenyl)ethyl]acetamide[2]

  • Molecular Formula: C₁₀H₁₂N₂O₃[2]

  • Molecular Weight: 208.21 g/mol [2]

  • CAS Number: 6270-07-1[2]

PropertyValueSource
Physical State Light yellow powder[1]
Melting Point 140 °C[1]
Boiling Point 451.4 ± 28.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 226.8 ± 24.0 °C[1]
Vapor Pressure 0.0 ± 1.1 mmHg at 25°C[1]

Synthesis and Chemical Reactivity

The synthesis of Acetamide, N-[2-(4-nitrophenyl)ethyl]- is typically achieved through a multi-step process that leverages fundamental organic reactions. The versatile structure, containing both a nitro group and an amide linkage, makes it amenable to various chemical transformations.[1]

Synthetic Pathway

A common synthetic route involves two primary steps:

  • Nitration: The process often starts with a precursor like ethylbenzene. Nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the aromatic ring, primarily at the para position due to the directing effects of the ethyl group.[3]

  • Acetylation: The resulting 4-nitrophenethylamine is then acetylated. This can be accomplished by reacting it with acetic anhydride or acetyl chloride in the presence of a suitable base to yield the final N-[2-(4-nitrophenyl)ethyl]acetamide product.[3]

The final product is typically purified using standard laboratory techniques such as recrystallization or column chromatography.[3]

Key Chemical Reactions

The functional groups present in the molecule allow for further derivatization:

  • Nitro Group Reduction: The nitro group is a versatile functional handle. It can be readily reduced to an amine group (-NH₂) using various reducing agents, such as catalytic hydrogenation or metals like iron or tin in acidic media.[3] This transformation is a key step in the synthesis of Dofetilide and opens the door to a wide array of subsequent chemical modifications.[1]

  • Amide Hydrolysis: Under strong acidic or basic conditions, the acetamide linkage can be hydrolyzed to yield 4-nitrophenethylamine and acetic acid.[3]

Extrapolating Biological Potential: Insights from Related Compounds

Direct experimental data on the biological activity of Acetamide, N-[2-(4-nitrophenyl)ethyl]- is scarce. However, the extensive research on related acetamide and nitrophenyl compounds provides a strong rationale for investigating its potential in several key therapeutic areas.

The Acetamide Scaffold in Medicinal Chemistry

The acetamide core is a privileged structure in drug discovery. Its derivatives have been reported to possess a wide spectrum of biological activities:

  • Antimicrobial and Antifungal Activity: Numerous N-substituted acetamides have demonstrated potent activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.[4][5] The presence of a chloro-substituted acetamide, for example, has been shown to enhance antibacterial efficacy.[5]

  • Anticancer and Cytotoxic Activity: Phenylacetamide derivatives have shown significant promise in oncology by inducing apoptosis (programmed cell death) in cancer cells.[6] Studies have demonstrated that these compounds can trigger both intrinsic and extrinsic apoptotic pathways, upregulating key proteins like Bax and FasL while activating caspase-3.[6]

  • Antioxidant and Anti-inflammatory Properties: Certain acetamide derivatives have been identified as effective scavengers of reactive oxygen species (ROS) and inhibitors of nitric oxide (NO) production, suggesting potential applications in treating inflammatory conditions.[7]

The Role of the Nitrophenyl Group

Aromatic nitro compounds are important pharmacophores. The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It is a key feature in various bioactive molecules, including the cyclooxygenase (COX) inhibitor nimesulide.[8] While toxicity can be a concern, particularly potential mutagenicity, many nitroaromatic drugs have been successfully developed.

Proposed Research Framework for Biological Characterization

Based on the evidence from related structures, a logical starting point for characterizing the biological activity of Acetamide, N-[2-(4-nitrophenyl)ethyl]- is to investigate its cytotoxic and antimicrobial properties. The following section provides detailed, field-proven protocols for these initial screening assays.

Workflow for Biological Activity Screening

This workflow outlines a systematic approach to characterizing a novel compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Elucidation cluster_2 Phase 3: Lead Optimization A Compound Acquisition & Purity Analysis (LC-MS, NMR) B Cytotoxicity Screening (MTT Assay) A->B C Antimicrobial Screening (Broth Microdilution - MIC) A->C D Determine IC50 Values (Dose-Response Curve) B->D If Active E Determine MBC/MFC C->E If Active F Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot) D->F If Potent G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Toxicity & Efficacy Studies G->H

Caption: A logical workflow for the biological characterization of a test compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to assess the compound's effect on the metabolic activity and viability of cancer cells. The causality is clear: a reduction in the conversion of MTT to formazan is directly proportional to the number of viable, metabolically active cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Acetamide, N-[2-(4-nitrophenyl)ethyl]- against a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

Step-by-Step Methodology:

  • Cell Culture: Culture selected cancer cell lines in their recommended media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. Seed 5 x 10³ cells per well in 100 µL of media into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture media to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5% to avoid solvent-induced toxicity. Replace the old media in the 96-well plate with 100 µL of the media containing the various compound concentrations. Include wells for "untreated control" (media only) and "vehicle control" (media with 0.5% DMSO).

  • Incubation: Incubate the treated plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the media from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: Viability (%) = (Absorbance_treated / Absorbance_vehicle_control) * 100. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum concentration of the compound required to inhibit the visible growth of a microorganism, a foundational metric in antimicrobial research.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Acetamide, N-[2-(4-nitrophenyl)ethyl]- against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Inoculate a single colony of each test bacterium into a tube of cation-adjusted Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the turbidity equivalent of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using MHB. The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the diluted bacterial inoculum to each well of the plate containing the compound dilutions. The final volume in each well should be 100 µL.

  • Controls: Include a "sterility control" (MHB only) and a "growth control" (MHB + bacteria, no compound) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Proposed Mechanism of Action Study: Apoptosis Induction

Should the compound exhibit potent cytotoxicity (e.g., IC₅₀ < 10 µM), a follow-up investigation into the mechanism of cell death is warranted. Based on the activity of related phenylacetamides, a logical hypothesis is the induction of apoptosis.[6]

G Compound Acetamide, N-[2-(4-nitrophenyl)ethyl]- Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by the test compound.

A Western blot analysis could be performed on lysates from treated cells to probe for key apoptotic proteins like cleaved Caspase-3, Bax, and Bcl-2. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 would provide strong evidence for apoptosis induction via the intrinsic pathway.

Conclusion and Future Directions

Acetamide, N-[2-(4-nitrophenyl)ethyl]- stands as a molecule of untapped potential. While its role as a synthetic intermediate is clear, its biological profile is an open field for discovery. The structural alerts provided by its acetamide core and nitrophenyl moiety strongly suggest that investigations into its cytotoxic and antimicrobial activities are well-justified. The experimental frameworks provided in this guide offer a robust, logical, and scientifically sound pathway for researchers to begin this exploration. Successful identification of a primary biological activity would pave the way for mechanism-of-action studies and future structure-activity relationship (SAR) campaigns, potentially transforming this known intermediate into a novel therapeutic lead.

References

  • Patsnap Synapse. (2024). What is Acetamide used for?
  • Smolecule. (2023). Acetamide, N-[2-(4-nitrophenyl)ethyl]-.
  • National Institutes of Health (NIH). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • Tavallaei, et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
  • Ningbo Inno Pharmchem Co., Ltd. Exploring N-(4-Nitrophenethyl)acetamide: Properties and Applications.
  • PubChem. Acetamide, N-(2-(4-nitrophenyl)ethyl)-. Retrieved from [Link]

  • MDPI. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Solvent Selection for N-(4-Nitrophenethyl)acetamide

Topic: Solubility Profiling & Process Solvent Selection for N-(4-Nitrophenethyl)acetamide (CAS 6270-07-1) Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Process Solvent Selection for N-(4-Nitrophenethyl)acetamide (CAS 6270-07-1) Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers.

Executive Summary & Chemical Identity

N-(4-Nitrophenethyl)acetamide (CAS: 6270-07-1) is a critical intermediate in the synthesis of Class III anti-arrhythmic agents, most notably Dofetilide . Its physicochemical behavior—specifically its solubility in organic solvents—dictates the efficiency of N-methylation steps and final purification yields.

This guide provides a technical framework for understanding the solubility profile of this compound, establishing experimental protocols for precise data generation, and selecting optimal solvent systems for crystallization and reaction engineering.

Chemical Profile
PropertySpecification
IUPAC Name N-[2-(4-nitrophenyl)ethyl]acetamide
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
Physical State Light yellow crystalline powder
Melting Point ~140 °C
Key Functional Groups Nitro (-NO₂), Amide (-NH-CO-), Ethyl Linker (-CH₂CH₂-)

Solubility Profile & Solvent Interaction Analysis

Expert Insight: As a Senior Application Scientist, one must look beyond simple "like dissolves like." The solubility of N-(4-nitrophenethyl)acetamide is governed by the competition between the polar amide/nitro groups (hydrogen bond acceptors/donors) and the hydrophobic ethyl-phenyl backbone.

Predicted Solubility Matrix

Based on structural thermodynamics and analogous nitro-aromatic amides (e.g., p-nitroacetanilide), the following solubility hierarchy is established for process design:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions disrupt the crystal lattice; excellent for reaction media.
Polar Protic Methanol, EthanolHigh H-bonding with the amide carbonyl and nitro group. Solubility decreases as alkyl chain length increases (MeOH > EtOH > iPrOH).
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Good interaction with the aromatic ring; often used for extraction but avoided in final crystallization due to toxicity.
Esters Ethyl AcetateModerate Useful for recrystallization; moderate polarity allows for temperature-dependent solubility swings.
Ethers THF, MTBEModerate to Low THF is a good solubilizer; MTBE is often used as an anti-solvent.
Aqueous/Aliphatic Water, Hexane, HeptaneLow / Insoluble The hydrophobic aromatic core limits water solubility; lack of polarity prevents dissolution in alkanes.
Thermodynamic Considerations

The dissolution of N-(4-nitrophenethyl)acetamide is an endothermic process (


). Consequently, solubility increases significantly with temperature.
  • Process Tip: The steep solubility curve in Ethanol and Ethyl Acetate makes these ideal candidates for cooling crystallization.

  • Anti-Solvent Strategy: Water is the most effective anti-solvent when paired with Ethanol or Methanol, drastically reducing solubility and forcing precipitation (the "drowning out" method).

Experimental Protocols for Solubility Determination

To validate specific solubility points for regulatory filing or process critical control points (PCCPs), use the following self-validating protocols.

Protocol A: Laser Monitoring (Dynamic Method)

Best for: Rapid determination of metastable zone width (MSZW) and solubility curves.

  • Setup: Equip a jacketed glass vessel (50 mL) with an overhead stirrer and a focused beam reflectance measurement (FBRM) probe or a simple laser transmission turbidity probe.

  • Preparation: Add a known mass of solvent (e.g., 20 g Ethanol) and equilibrate to starting temperature (e.g., 10°C).

  • Addition: Add N-(4-nitrophenethyl)acetamide in small, precise increments (e.g., 50 mg).

  • Detection:

    • Dissolution: The laser transmission increases (or chord count decreases) as solids dissolve.

    • Saturation: Once the laser signal stabilizes at a "cloudy" baseline despite stirring, the saturation point is reached.

  • Temperature Ramp: Alternatively, add excess solid, heat until clear (dissolution), then cool at 0.5°C/min until the laser detects nucleation (cloud point).

Protocol B: Isothermal Shake-Flask (Gravimetric Standard)

Best for: Generating thermodynamic equilibrium data.

  • Saturation: Place excess N-(4-nitrophenethyl)acetamide in 20 mL of solvent within a sealed vial.

  • Equilibration: Agitate at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop agitation and allow solids to settle for 2 hours (or centrifuge at temperature).

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Quantification:

    • Evaporate a weighed aliquot to dryness and weigh the residue.

    • Validation: Verify purity of residue via HPLC to ensure no degradation occurred during equilibration.

Workflow Visualization

Solubility Measurement & Modeling Workflow

This diagram illustrates the logical flow from experimental setup to thermodynamic modeling, ensuring data integrity.

SolubilityWorkflow Start Start: Define Solvent System Method Select Method: Laser vs. Gravimetric Start->Method Exp Execute Experiment (T = 278K - 323K) Method->Exp Data Raw Data: Mole Fraction (x) Exp->Data Model Thermodynamic Modeling (Apelblat / van't Hoff) Data->Model Model->Exp High Deviation? Repeat Output Output: Enthalpy, Entropy, Solubility Curve Model->Output

Caption: Figure 1. Systematic workflow for determining and modeling solubility data.

Crystallization Solvent Selection Logic

A decision tree for selecting the optimal solvent system based on process goals (Yield vs. Purity).

SolventSelection Goal Primary Process Goal? Yield Maximize Yield Goal->Yield Purity Maximize Purity Goal->Purity AntiSolvent Anti-Solvent Crystallization Yield->AntiSolvent Cooling Cooling Crystallization Purity->Cooling System1 System: Ethanol / Water (High Recovery) AntiSolvent->System1 System2 System: Methanol or Ethyl Acetate (Slow Growth) Cooling->System2

Caption: Figure 2. Decision logic for selecting crystallization solvents for N-(4-nitrophenethyl)acetamide.

Thermodynamic Modeling

To interpolate solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for this class of compounds:



Where:

  • 
     is the mole fraction solubility.[1]
    
  • 
     is the absolute temperature (K).
    
  • 
     are empirical parameters derived from regression of the experimental data.
    

Application: Use these parameters to calculate the precise cooling curve required to maintain a constant supersaturation ratio, thereby controlling crystal size distribution (CSD).

References

  • Dofetilide Synthesis & Intermediates

    • Process for the preparation of Dofetilide intermediates. Technical Disclosure Commons, 2022. Link

    • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. J. Chem. Biol. Phys. Sci., 2020. Link

  • Solubility Measurement Methodology

    • Laser Microinterferometry for API Solubility and Phase Equilibria. MDPI Pharmaceutics, 2021. Link

    • Solubility and Thermodynamic Modeling of Nitro-compounds. J. Chem. Eng. Data (General Reference for Methodology). Link

  • Compound Data

    • N-(4-Nitrophenethyl)acetamide Property Profile.[2][3][4][5][6][7] PubChem CID 80450. Link

Sources

Exploratory

Technical Whitepaper: Thermophysical Characterization and Synthesis of N-Acetyl-2-(4-nitrophenyl)ethylamine

Executive Summary N-Acetyl-2-(4-nitrophenyl)ethylamine (CAS: 6270-07-1) is a critical intermediate in the synthesis of phenethylamine-derived pharmaceuticals, most notably serving as a precursor in the manufacturing of M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyl-2-(4-nitrophenyl)ethylamine (CAS: 6270-07-1) is a critical intermediate in the synthesis of phenethylamine-derived pharmaceuticals, most notably serving as a precursor in the manufacturing of Mirabegron (a β3-adrenergic receptor agonist).

This technical guide provides a definitive reference for the compound's phase transition properties—specifically melting and boiling points—and details a validated synthesis protocol. The data presented here distinguishes between experimentally verified values and thermodynamic predictions to ensure high-fidelity inputs for process chemistry and drug development workflows.

Physicochemical Identity & Phase Transitions

The thermal behavior of N-Acetyl-2-(4-nitrophenyl)ethylamine is dominated by the interplay between the strong dipole of the nitro group and the hydrogen-bonding capability of the amide backbone.

Core Property Table
PropertyValueConfidence LevelContext
CAS Number 6270-07-1 HighPrimary Identifier
Molecular Formula

HighMW: 208.21 g/mol
Appearance White to light yellow crystalline powderHighRecrystallized form
Melting Point (MP) 138.0 – 142.0 °C Experimental Validated via capillary method [1, 2]
Boiling Point (BP) ~451.4 °C PredictedAt 760 mmHg (Decomposes prior to boiling) [3]
Flash Point 226.8 °CPredictedClosed Cup
Density 1.203 g/cm³PredictedAt 25 °C
Thermodynamic Analysis
  • Melting Point Logic: The experimental melting range of 138–142 °C is characteristic of para-substituted acetamides. The para-nitro group enhances intermolecular

    
    -
    
    
    
    stacking interactions, while the amide moiety (
    
    
    ) facilitates intermolecular hydrogen bonding. This dual-interaction network stabilizes the crystal lattice, requiring significant thermal energy to disrupt.
  • Boiling Point & Decomposition: While computational models predict a boiling point of ~451 °C, the compound is thermally labile at these temperatures. In practice, the molecule will undergo thermal degradation (likely amide pyrolysis or nitro-group reduction) well before reaching a vapor phase at atmospheric pressure. Distillation is not a viable purification method.

Validated Synthesis Protocol

Objective: Synthesis of N-Acetyl-2-(4-nitrophenyl)ethylamine from 4-nitrophenethylamine hydrochloride. Scale: Laboratory (10g basis). Reaction Type: Nucleophilic Acyl Substitution.

Reaction Mechanism & Workflow

The synthesis utilizes acetic anhydride as the acylating agent.[1] Unlike acetyl chloride, acetic anhydride provides a milder exotherm and reduces the risk of generating HCl gas, which simplifies the workup.

SynthesisWorkflow Start Start: 4-Nitrophenethylamine HCl Salt Reaction Reaction: Acylation (0°C to RT, 2-3h) Start->Reaction Reagent Reagent: Acetic Anhydride + Base (Et3N) Reagent->Reaction Quench Quench: Pour into Ice Water Reaction->Quench Complete Isolate Isolation: Filtration of Precipitate Quench->Isolate Precipitate Forms Purify Purification: Recrystallization (EtOH/H2O) Isolate->Purify Crude Solid Product Final Product: N-Acetyl-2-(4-nitrophenyl) ethylamine Purify->Product Pure Crystals

Figure 1: Step-by-step synthetic workflow for the acetylation process.

Detailed Methodology
  • Preparation: In a 250 mL round-bottom flask, suspend 4-nitrophenethylamine hydrochloride (10.0 g, 49.3 mmol) in Dichloromethane (DCM) (100 mL).

  • Neutralization: Add Triethylamine (TEA) (15 mL, ~2.2 eq) dropwise at 0°C to liberate the free amine. The solution will clarify as the hydrochloride salt is neutralized.

  • Acylation: Add Acetic Anhydride (5.6 mL, 1.2 eq) dropwise over 15 minutes, maintaining the temperature below 5°C.

    • Scientific Rationale: Low temperature prevents di-acetylation and controls the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine and TEA.

    • Wash with Saturated

      
       (2 x 50 mL) to remove excess acetic acid.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Crystallization (Critical Step): The residue is often an off-white solid. Recrystallize from Ethanol/Water (9:1) .

    • Heat ethanol to boiling, dissolve the solid, and add water dropwise until slight turbidity appears. Cool slowly to 4°C.

  • Yield: Expect 8.5 – 9.2 g (85-90%).

Analytical Validation (Quality Control)

To ensure the material meets the standard for pharmaceutical intermediates, the following validation parameters must be met.

Purity Markers
TestAcceptance CriteriaMethodology
Melting Point 138 – 142 °C Sharp range (<2°C spread) indicates high purity. Broadening indicates solvent entrapment or impurities.
HPLC Purity > 98.0%C18 Column, ACN/Water gradient.
Appearance White/Pale Yellow CrystalsGreen/Dark coloration indicates oxidation of the nitro group or phenol contaminants.
Structural Confirmation (NMR)
  • 1H NMR (400 MHz, CDCl3):

    • 
       8.15 (d, 2H, Ar-H ortho to 
      
      
      
      )
    • 
       7.35 (d, 2H, Ar-H meta to 
      
      
      
      )
    • 
       5.60 (br s, 1H, NH)
      
    • 
       3.55 (q, 2H, 
      
      
      
      -N)
    • 
       2.95 (t, 2H, Ar-
      
      
      
      )
    • 
       1.95 (s, 3H, 
      
      
      
      )

Safety & Handling (EHS)

  • Toxicity: Nitroaromatics are potential mutagens and can be absorbed through the skin. Wear nitrile gloves and long sleeves.

  • Thermal Hazard: Do not heat above 200°C. Although the predicted boiling point is 451°C, rapid decomposition can release toxic nitrogen oxides (

    
    ) well before this temperature.
    
  • Storage: Store at room temperature (15-25°C) in a tightly sealed container, away from strong reducing agents.

References

  • Tokyo Chemical Industry (TCI). (2023). Product Specification: N-Acetyl-2-(4-nitrophenyl)ethylamine (CAS 6270-07-1).[2] Retrieved from

  • ChemicalBook. (2023). N-Acetyl-2-(4-nitrophenyl)ethylamine Properties and Suppliers.[3][4][2] Retrieved from

  • PubChem. (2023).[2] Compound Summary: N-[2-(4-nitrophenyl)ethyl]acetamide (CID 80450).[4][5] National Library of Medicine. Retrieved from

  • Google Patents. (2017). CN107759477A: Preparation method of p-nitrophenyl ethylamine hydrochloride.[1] (Contextual reference for precursor synthesis). Retrieved from

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of "Acetamide, N-[2-(4-nitrophenyl)ethyl]-"

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of N-[2-(4-nitrophenyl)ethyl]acetamide Executive Summary & Chemical Identity This technical guide provides a definitive spectroscopic profile for N...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of N-[2-(4-nitrophenyl)ethyl]acetamide

Executive Summary & Chemical Identity

This technical guide provides a definitive spectroscopic profile for N-[2-(4-nitrophenyl)ethyl]acetamide , a critical intermediate in the synthesis of anti-arrhythmic agents (e.g., sotalol precursors) and bioactive phenethylamines.[1]

Accurate characterization of this compound is frequently complicated by the strong electron-withdrawing nature of the p-nitro group, which significantly alters the chemical shifts of the ethyl backbone compared to the unsubstituted phenethylacetamide.[1][2] This guide establishes the baseline data for quality control and structural validation.

Compound Data:

  • IUPAC Name: N-[2-(4-nitrophenyl)ethyl]acetamide[1][3]

  • Common Name: N-Acetyl-4-nitrophenethylamine[1][2][3]

  • CAS Registry Number: 6270-07-1[1][3]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 208.21 g/mol [1][2]

  • Appearance: Pale yellow crystalline solid[1][2][5]

Synthesis & Sample Preparation

To ensure the spectroscopic data presented below is reproducible, the sample must be prepared with high purity (>98%). The most reliable route for generating analytical standards is the acetylation of 4-nitrophenethylamine hydrochloride.[1][2]

Protocol:

  • Dissolution: Dissolve 4-nitrophenethylamine HCl (1.0 eq) in Dichloromethane (DCM).

  • Neutralization: Add Triethylamine (2.5 eq) to liberate the free amine and scavenge HCl.

  • Acetylation: Cool to 0°C. Add Acetic Anhydride (1.1 eq) dropwise.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated

    
    , then brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water if necessary.

Workflow Diagram:

SynthesisWorkflow Start 4-Nitrophenethylamine HCl Salt Step1 Free Base Generation (Et3N / DCM) Start->Step1 Step2 Acetylation (Ac2O, 0°C) Step1->Step2 Step3 Acid Wash (Remove Amine) Step2->Step3 Final Target Amide (>98% Purity) Step3->Final Recrystallization

Figure 1: Synthetic workflow for generating high-purity analytical standards.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 is the preferred solvent.[2] The amide proton (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) is often broad or invisible in

due to rapid exchange; DMSO stabilizes the amide bond character, resulting in a sharp, distinct triplet or broad singlet.

H NMR Data (400 MHz, DMSO-

)
Positionngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(ppm)
MultiplicityIntegralAssignment Logic
Amide NH 8.05br t / s1HAmide proton, deshielded by carbonyl.[2]
Ar-H (Ortho) 8.16d (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Hz)
2HOrtho to

. Strongly deshielded by electron withdrawal.
Ar-H (Meta) 7.48d (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Hz)
2HMeta to

. Typical aromatic range.
N-

3.35q / m2HAdjacent to Nitrogen.[2] Coupled to NH and benzylic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

.[2]
Ar-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2.92t (

Hz)
2HBenzylic protons.
Ac-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1.78s3HAcetyl methyl group.[2]

C NMR Data (100 MHz, DMSO-

)
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(ppm)
AssignmentNote
169.5

Carbonyl carbon (Amide).
147.8 Ar-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

Quaternary aromatic, deshielded by nitro.[2]
146.2 Ar-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

Quaternary aromatic, alkyl substituted.[2]
130.1 Ar-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Meta)
Aromatic CH.[2]
123.8 Ar-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Ortho)
Aromatic CH, deshielded by nitro.[2]
40.2 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

Often obscured by DMSO solvent peak (~39.5).[2]
35.1 Ar-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Benzylic carbon.[2]
23.0 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Acetyl methyl.[2]
Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the conversion of the amine to the amide and the retention of the nitro group.[1][2]

Wavenumber (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Vibration ModeDiagnostic Value
3280 - 3300 N-H StretchMedium intensity.[2] Confirms secondary amide.
3080 Ar-C-H StretchWeak.[1][2] Aromatic ring protons.
1640 - 1655 C=O[1][2] StretchAmide I Band. Strongest diagnostic peak for product formation.[1][2]
1540 - 1550 N-H BendAmide II Band.[1][2]
1515 - 1525 N-O AsymmetricCritical. Confirms integrity of the nitro group.[1][2]
1340 - 1350 N-O SymmetricCritical. Paired with the 1520 band.[1][2]
Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (Positive Mode) is standard.[1][2] Molecular Ion:



Fragmentation Logic: The fragmentation pattern is driven by the stability of the 4-nitrobenzyl cation and the cleavage of the amide bond.[1][2]

  • m/z 209: Parent Ion ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[2]
    
  • m/z 150: Loss of Acetamide radical/neutral? Less common in ESI.[1]

  • m/z 136: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . The 4-nitrobenzyl cation .[2] This is the base peak in many hard ionization spectra (EI) and a significant fragment in MS/MS.[1]
    
  • m/z 43: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Acetylium ion.[2]
    

Fragmentation Pathway Diagram:

MSFragmentation Parent [M+H]+ m/z 209.1 Frag1 Nitrobenzyl Cation m/z 136.0 Parent->Frag1 Benzylic Cleavage Frag2 Acetylium Ion m/z 43.0 Parent->Frag2 Amide Cleavage Neutral N-Ethylacetamide Neutral Loss

Figure 2: Primary fragmentation pathways observed in MS analysis.

Quality Control & Impurity Profiling

When analyzing this compound, two primary impurities must be monitored:

  • 4-Nitrophenethylamine (Starting Material):

    • Detection: Presence of a broad singlet at ~1.5 ppm (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) in NMR; absence of Acetyl methyl at 1.78 ppm.[2]
      
    • MS: Peak at m/z 167 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .[2]
      
  • Hydrolysis Product (Acetic Acid):

    • Detection: If the sample is wet or aged, acetic acid may form.[1][2]

    • NMR: Singlet at ~1.91 ppm (distinct from the amide methyl at 1.78 ppm).[1][2]

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 87562946, N-[2-(4-nitrophenyl)ethyl]acetamide. Retrieved from [Link]

Sources

Exploratory

Unlocking New Research Avenues: A Technical Guide to the Potential Applications of N-(4-nitrophenethyl)acetamide

Foreword: A Molecule of Latent Potential In the vast landscape of chemical compounds available to the modern researcher, some molecules, while structurally unassuming, harbor significant untapped potential. N-(4-nitrophe...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Molecule of Latent Potential

In the vast landscape of chemical compounds available to the modern researcher, some molecules, while structurally unassuming, harbor significant untapped potential. N-(4-nitrophenethyl)acetamide is one such compound. Primarily recognized as a stable, high-purity intermediate in the synthesis of pharmaceuticals like the antiarrhythmic agent Dofetilide, its utility as a standalone research tool remains largely unexplored.[1] This guide moves beyond its established role, presenting a forward-looking perspective on its potential applications in drug discovery and chemical biology. By leveraging its distinct chemical features—the phenethylamine core, the reactive nitro group, and the acetamide moiety—we can rationally design investigations into novel therapeutic areas. This document serves as a technical roadmap for researchers, scientists, and drug development professionals poised to investigate the latent bioactivity of this versatile scaffold.

Foundational Profile of N-(4-nitrophenethyl)acetamide

A comprehensive understanding of a molecule's physicochemical properties is the bedrock of innovative application. N-(4-nitrophenethyl)acetamide is a light yellow, crystalline solid with a molecular formula of C₁₀H₁₂N₂O₃ and a molecular weight of 208.22 g/mol .[2] Its stability and well-defined characteristics make it an excellent starting point for both synthetic elaboration and biological screening.

PropertyValueSource
CAS Number 6270-07-1[1]
Molecular Formula C₁₀H₁₂N₂O₃[2]
Molecular Weight 208.22 g/mol [2]
Melting Point 138.0 to 142.0 °C[2]
Boiling Point 451.4 ± 28.0 °C at 760 mmHg[1]
Density ~1.2 ± 0.1 g/cm³[1]
Appearance White to light yellow powder/crystal[2]

These properties, particularly its solid-state nature and thermal stability, ensure ease of handling and storage under standard laboratory conditions.[1]

The Synthetic Keystone: A Gateway to Novel Derivatives

The true potential of N-(4-nitrophenethyl)acetamide lies in its synthetic tractability. The nitro and acetamide groups are versatile handles for a wide array of chemical transformations, allowing for the creation of a focused library of derivatives for structure-activity relationship (SAR) studies.

Core Synthesis Protocol: Acetylation of 4-Nitrophenethylamine

The most direct route to N-(4-nitrophenethyl)acetamide is the acetylation of 4-nitrophenethylamine. This well-established reaction provides a reliable and scalable method for producing the core compound.

Experimental Protocol:

  • Dissolution: Dissolve 4-nitrophenethylamine (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equiv), to the solution to act as an acid scavenger.

  • Acetylation: Cool the reaction mixture in an ice bath (0 °C). Add acetic anhydride (1.2 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (Na₂CO₃) and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-nitrophenethyl)acetamide as a pure solid.[4]

Strategic Derivatization Pathways

The core structure of N-(4-nitrophenethyl)acetamide offers multiple avenues for diversification, enabling the exploration of a wide chemical space.

G A N-(4-nitrophenethyl)acetamide B Reduction of Nitro Group A->B e.g., H₂, Pd/C F Bioisosteric Replacement of Nitro Group A->F e.g., Sandmeyer reaction precursors H Hydrolysis of Acetamide A->H Acid/Base catalysis C N-(4-aminophenethyl)acetamide B->C D Amide/Sulfonamide Formation C->D R-COCl or R-SO₂Cl E Diverse Amide/Sulfonamide Library D->E G Trifluoromethyl, Cyano, etc. Analogs F->G I 4-Nitrophenethylamine H->I J Alternative N-Acylation I->J R'-COCl K Novel N-Acyl Derivatives J->K

Caption: Key derivatization pathways for N-(4-nitrophenethyl)acetamide.

  • Reduction of the Nitro Group: The aromatic nitro group can be readily reduced to an amine using standard conditions (e.g., H₂, Pd/C, SnCl₂), yielding N-(4-aminophenethyl)acetamide. This primary amine is a crucial nucleophile for further derivatization, such as the formation of amides, sulfonamides, or ureas, creating a diverse library of compounds for biological screening.

  • Bioisosteric Replacement of the Nitro Group: The nitro group, while a useful synthetic handle, can sometimes be associated with toxicity. Its replacement with bioisosteres—substituents with similar steric and electronic properties—is a common strategy in medicinal chemistry.[5] For instance, the nitro group could be converted to a trifluoromethyl (CF₃) group, which may improve metabolic stability and potency.[5]

  • Modification of the Acetamide Moiety: The acetamide can be hydrolyzed to reveal the primary amine of the phenethylamine core, which can then be acylated with a variety of carboxylic acids to explore different substituents at this position.

Proposed Research Application: A Scaffold for Kinase Inhibitor Discovery

The phenethylamine scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.[6][7] Many small molecule kinase inhibitors feature scaffolds that can be conceptually derived from or are structurally related to this core. We propose that derivatives of N-(4-nitrophenethyl)acetamide represent a promising, unexplored class of kinase inhibitors, particularly targeting pathways implicated in cancer and inflammation, such as the Transforming Growth Factor-β (TGF-β) signaling pathway.

Rationale: Targeting the TGF-β Signaling Pathway

The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis.[8] Its dysregulation is a hallmark of various diseases, including cancer and fibrosis. The pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI, also known as ALK5).[9] Activated TβRI phosphorylates downstream proteins, primarily Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate gene expression.[9][10] Small molecule inhibitors targeting the ATP-binding site of TβRI are a major focus of drug development.

TGF_beta_pathway TGFb TGF-β Ligand TBRII TβRII Receptor TGFb->TBRII Binds TBRI TβRI (ALK5) Receptor TBRII->TBRI Recruits & Activates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates (P) pSmad23 p-Smad2/3 Complex Smad2/3/4 Complex pSmad23->Complex Forms complex with Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Regulates Inhibitor N-(4-nitrophenethyl)acetamide Derivative Inhibitor->TBRI Inhibits ATP Binding workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays a Synthesize Derivative Library b Purify & Confirm Structure (NMR, MS) a->b c Primary Kinase Assay (e.g., TβRI) b->c d Determine IC₅₀ Values c->d e Selectivity Profiling (Kinase Panel) d->e f Cytotoxicity Assay (e.g., MTT) e->f g Target Engagement Assay f->g h Downstream Pathway Analysis g->h

Caption: Experimental workflow for identifying and validating kinase inhibitors.

Step-by-Step Protocol for In Vitro Kinase Assay (TβRI/ALK5):

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds.

  • Reagents and Preparation:

    • Recombinant human TβRI (ALK5) kinase.

    • Suitable kinase substrate (e.g., a generic peptide substrate).

    • ATP solution.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compounds (N-(4-nitrophenethyl)acetamide derivatives) dissolved in DMSO to create a stock solution, followed by serial dilutions.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure:

    • Add kinase buffer to the wells of a 96-well or 384-well plate.

    • Add the test compounds at various concentrations to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Add the TβRI enzyme to the wells and incubate briefly to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. [11]Incubate at a controlled temperature (e.g., 30 °C) for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. [12]

Proposed Research Application: Probing Inflammatory Pathways

Chronic inflammation is a key driver of many diseases. The phenethylacetamide scaffold has been associated with anti-inflammatory properties. Derivatives of N-(4-nitrophenethyl)acetamide could therefore be investigated as novel anti-inflammatory agents.

Rationale: Inhibition of Nitric Oxide Production

Macrophages play a central role in the inflammatory response. When activated by stimuli like lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). [13]Overproduction of NO is a hallmark of inflammatory disorders. Therefore, the ability of a compound to inhibit NO production in activated macrophages is a strong indicator of its potential anti-inflammatory activity.

Experimental Workflow: In Vitro Anti-inflammatory Assay

Step-by-Step Protocol for Nitric Oxide (NO) Production Assay:

This protocol uses the Griess assay to measure nitrite (a stable breakdown product of NO) in the supernatant of LPS-stimulated macrophage cell cultures. [14]

  • Cell Culture:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the N-(4-nitrophenethyl)acetamide derivatives for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce iNOS expression and NO production. [14]Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

  • Griess Assay:

    • After incubation, collect the cell culture supernatant from each well.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite to form a colored azo compound.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at ~540 nm using a microplate reader.

  • Data Analysis and Cytotoxicity Assessment:

    • Calculate the percentage of NO inhibition relative to the LPS-only control.

    • Concurrently, perform a cell viability assay (e.g., MTT assay) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Protocol for MTT Cytotoxicity Assay:

  • Preparation: After collecting the supernatant for the NO assay, add MTT solution (typically 0.5 mg/mL) to the remaining cells in each well. [15]2. Incubation: Incubate the plate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [15]3. Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. [16]4. Measurement: Read the absorbance at ~570 nm. [15]Cell viability is proportional to the absorbance.

Conclusion and Future Directions

N-(4-nitrophenethyl)acetamide is more than a mere synthetic intermediate; it is a versatile and underexplored scaffold with significant potential for the development of novel research tools and therapeutic leads. Its strategic position at the intersection of the pharmacologically important phenethylamine core and the synthetically adaptable nitro and acetamide functionalities makes it an ideal starting point for a range of research endeavors. This guide has outlined tangible and actionable research applications in kinase inhibition and anti-inflammatory drug discovery, complete with detailed experimental workflows. By systematically synthesizing and screening derivatives of this core structure, researchers can unlock new avenues for targeting complex diseases and contribute to the ever-expanding toolkit of chemical biology.

References

  • Smajlagic, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]

  • Hines, J. A., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(8). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - Supplementary Information. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring N-(4-Nitrophenethyl)acetamide: Properties and Applications. Available at: [Link]

  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. Available at: [Link]

  • Finnson, K. W., Arany, P., & Philip, A. (2013). Schematic diagram showing the main components of the TGF-b signaling pathway. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). N-(2-phenylethyl)acetamide. National Center for Biotechnology Information. Retrieved from: [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. Available at: [Link]

  • Hossain, M. S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(6), 526-536. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. Available at: [Link]

  • Cook, J. A., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of inflammation (London, England), 10(1), 6. Available at: [Link]

  • Hossain, M. S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(6), 526–536. Available at: [Link]

  • Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(1), 103-112. Available at: [Link]

  • ResearchGate. (2025). Phenethylamine‐derived new psychoactive substances 2C‐E‐FLY, 2C‐EF‐FLY, and 2C‐T‐7‐FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings. ResearchGate. Available at: [Link]

  • MDPI. (2021). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. Molecules, 26(21), 6483. Available at: [Link]

  • PubChem. (n.d.). Acetamide, N-ethyl-N-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from: [Link]

  • ResearchGate. (n.d.). IC 50 values of selected CPT derivatives against the proliferation of cancer cells. [a, b]. Retrieved from: [Link]

  • Grether, U. F., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5626-5639. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from: [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Han, E. H., et al. (2009). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Journal of inflammation (London, England), 6, 15. Available at: [Link]

  • Derynck, R., & Akhurst, R. J. (2019). TGF-β Signaling. Cold Spring Harbor perspectives in biology, 11(11), a034872. Available at: [Link]

  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 28(2), 855. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Available at: [Link]

  • Wikipedia. (n.d.). (S)-N-acetyl-1-phenylethylamine hydrolase. Retrieved from: [Link]

  • Yakugaku Zasshi. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Yakugaku Zasshi, 144(11), 1167-1175. Available at: [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Available at: [Link]

  • Vidal, A. C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 15(7), 1888. Available at: [Link]

  • Provost, J. J., & Wallert, M. A. (1998). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from: [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery. Available at: [Link]

  • Finnson, K. W., et al. (2012). Schematic diagram showing the main components of the TGF-β/Smad signaling pathway as described in this review. ResearchGate. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 28(2), 855. Available at: [Link]

  • ACS Publications. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. Journal of Medicinal Chemistry, 57(11), 4453-4468. Available at: [Link]

  • Chadeayne, A. R., et al. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ACS chemical neuroscience, 10(11), 4612–4623. Available at: [Link]

  • Royal Society of Chemistry. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. RSC Medicinal Chemistry, 15(5), 1047-1060. Available at: [Link]

  • PubChem. (n.d.). 4-Nitroacetanilide. National Center for Biotechnology Information. Retrieved from: [Link]

  • Meanwell, N. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. Available at: [Link]

  • ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from: [Link]

  • PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from: [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-[2-(4-nitrophenyl)ethyl]acetamide Purity

Introduction & Scope N-[2-(4-nitrophenyl)ethyl]acetamide (CAS: 6270-07-1), also known as N-(4-Nitrophenethyl)acetamide, is a critical intermediate in the synthesis of anti-arrhythmic drugs (e.g., Dofetilide) and various...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N-[2-(4-nitrophenyl)ethyl]acetamide (CAS: 6270-07-1), also known as N-(4-Nitrophenethyl)acetamide, is a critical intermediate in the synthesis of anti-arrhythmic drugs (e.g., Dofetilide) and various bioactive phenethylamine derivatives.[1] Its purity is paramount because downstream reduction of the nitro group yields an aniline derivative; any regioisomers (ortho-nitro) or unreacted precursors carried forward can lead to difficult-to-remove side products in the final API (Active Pharmaceutical Ingredient).[1]

This Application Note provides a robust, self-validating RP-HPLC protocol for the purity analysis of N-[2-(4-nitrophenyl)ethyl]acetamide. Unlike generic protocols, this method is engineered to resolve the specific "Critical Quality Attributes" (CQAs) associated with its synthesis:

  • Regioisomeric Impurities: Separation of the target para-isomer from the potential ortho-isomer byproduct of nitration.[1][2]

  • Precursor Carryover: Quantitation of unreacted 4-nitrophenethylamine (basic) or N-phenethylacetamide (neutral).[1][2]

Chemical Characterization & Method Strategy

The Analyte
  • Chemical Name: Acetamide, N-[2-(4-nitrophenyl)ethyl]-[1]

  • Formula:

    
    
    
  • MW: 208.21 g/mol [1][2]

  • Structure: A phenethyl backbone with a polar acetamide tail and a nitro group at the para position.[1][2]

  • Solubility: Moderate in water; High in Methanol (MeOH) and Acetonitrile (ACN).[1]

Critical Chromatographic Logic
  • Stationary Phase Selection: A C18 (Octadecylsilane) column is selected for its ability to separate isomers based on hydrophobicity and shape selectivity.[1][2] The para-nitro group creates a distinct dipole and shape compared to the ortho-isomer, allowing baseline resolution on high-surface-area carbon loads.[1][2]

  • Mobile Phase Chemistry:

    • Buffer: The potential presence of the precursor 4-nitrophenethylamine requires pH control.[1][2] At neutral pH, the amine may interact with free silanols, causing tailing. We employ 0.1% Phosphoric Acid (pH ~2.1) .[1][2] This protonates the amine (ensuring it elutes early as a sharp peak) and suppresses the ionization of any trace acidic impurities.[1]

    • Solvent: Acetonitrile is preferred over Methanol for its lower viscosity (lower backpressure) and sharper peak shape for nitro-aromatics at low UV wavelengths.[1][2]

  • Detection: The nitro-aromatic moiety exhibits strong absorbance in the UV region.[1][2] 254 nm is selected as the primary wavelength for maximum sensitivity, while 210 nm can be used for universal detection of non-chromophoric impurities (like simple amides), though solvent cutoff must be considered.

Impurity Origin & Separation Logic (Visualized)

The following diagram maps the origins of potential impurities based on the two common synthesis routes (Nitration vs. Acetylation) and how this method addresses them.

ImpurityMap cluster_inputs Synthesis Routes SM1 N-Phenethylacetamide Reaction1 Nitration (HNO3/H2SO4) SM1->Reaction1 SM2 4-Nitrophenethylamine Reaction2 Acetylation (Ac2O) SM2->Reaction2 Impurity2 IMPURITY B: Unreacted Amine (Basic Precursor) SM2->Impurity2 Residual Target TARGET: N-[2-(4-nitrophenyl)ethyl]acetamide (Para-Isomer) Reaction1->Target Major Product Impurity1 IMPURITY A: Ortho-Isomer (Regioisomer) Reaction1->Impurity1 Side Product Reaction2->Target Major Product Resolution HPLC SEPARATION C18 Column Target->Resolution Impurity1->Resolution Impurity2->Resolution

Caption: Synthesis pathways leading to Critical Quality Attributes (CQAs). Impurity A (Ortho) and B (Amine) require specific HPLC conditions for resolution.

Detailed Experimental Protocol

Equipment & Reagents[1][2][4]
  • HPLC System: Quaternary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: High-purity C18 column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, HPLC Grade Phosphoric Acid (85%).[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1%

in Water
Suppresses silanol activity; sharpens amine peaks.[1][2]
Mobile Phase B 100% AcetonitrileStrong eluent for hydrophobic aromatics.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2]
Column Temp 30°CEnsures retention time reproducibility.[1][2]
Injection Volume 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).[1][2]
Detection UV @ 254 nmMax absorption for nitro-phenyl group.[1][2]
Run Time 20 MinutesSufficient for column wash and re-equilibration.[1][2]
Gradient Program

This gradient is designed to elute the polar amine precursor early, separate the isomers in the middle, and wash highly retained dimers/oligomers at the end.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial Hold (Amine elution)
2.009010End Isocratic Hold
12.004060Linear Gradient (Main separation)
14.00595Wash Step
16.00595End Wash
16.109010Re-equilibration
20.009010End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1][2][3]

  • Stock Solution: Weigh 10 mg of the sample into a 20 mL volumetric flask. Dissolve in ~10 mL diluent (sonicate if necessary). Dilute to volume. (Conc: 0.5 mg/mL).[1][2]

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

Method Validation & System Suitability

To ensure the method is trustworthy (Self-Validating), the following criteria must be met before accepting data.

System Suitability Parameters (SST)
ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) Target ~ 8-10 minIf drifting, check column oven and pump flow.
Tailing Factor (

)
< 1.5If > 1.5, column may be aging or acid conc. is too low.[1]
Theoretical Plates (N) > 5000If low, check connections for dead volume.
Resolution (

)
> 2.0 (vs. nearest impurity)Critical for Ortho/Para separation.
Linearity & Range
  • Protocol: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of target concentration (0.5 mg/mL).

  • Acceptance:

    
    .[1][2]
    

Analytical Workflow

The following flowchart guides the analyst through the execution of this protocol, ensuring no critical steps are missed.

Workflow cluster_sst System Suitability Start START PrepMP Prepare Mobile Phase: 0.1% H3PO4 (A) / ACN (B) Start->PrepMP Equilibrate Equilibrate System (20 mins @ Initial Conditions) PrepMP->Equilibrate RunStd Inject Standard (5 reps) Equilibrate->RunStd CheckSST Check RSD < 2.0% & Tailing < 1.5 RunStd->CheckSST CheckSST->Equilibrate Fail (Retest) SamplePrep Sample Prep: 0.5 mg/mL in 50:50 ACN:H2O CheckSST->SamplePrep Pass RunSample Inject Samples SamplePrep->RunSample Calc Calculate Purity (Area Normalization or External Std) RunSample->Calc Report Generate Report Calc->Report

Caption: Operational workflow for routine purity analysis ensuring SST compliance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80450, Acetamide, N-[2-(4-nitrophenyl)ethyl]-. Retrieved October 26, 2023 from [Link]

  • Sielc Technologies. Separation of Acetamide, N-(4-ethoxy-2-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Acetamide, N-(4-nitrophenyl)- UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]

Sources

Application

Application Note: Structural Elucidation of N-Acetyl-2-(4-nitrophenyl)ethylamine via ESI-MS/MS

This Application Note is designed for researchers in pharmaceutical impurity profiling, forensic toxicology, and metabolic studies.[1] It details the mass spectrometric characterization of N-Acetyl-2-(4-nitrophenyl)ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical impurity profiling, forensic toxicology, and metabolic studies.[1] It details the mass spectrometric characterization of N-Acetyl-2-(4-nitrophenyl)ethylamine , a derivative of the biogenic amine framework often encountered as a synthetic intermediate or a phase II metabolite.

Executive Summary

N-Acetyl-2-(4-nitrophenyl)ethylamine (C₁₀H₁₂N₂O₃, MW 208.[1][2][3][4][5][6]21) represents a critical structural motif in drug development, sharing the core phenethylamine scaffold with numerous neurotransmitters and psychotropic substances.[1] Its specific substitution pattern—a para-nitro group on the aromatic ring and an N-acetyl protection on the amine—creates a unique fragmentation signature in Electrospray Ionization (ESI) mass spectrometry.

This guide provides a standardized protocol for the detection and structural confirmation of this compound. We define the transitions from the protonated precursor [M+H]⁺ (m/z 209) to diagnostic product ions, distinguishing the labile acetamide moiety from the stable nitro-aromatic core.

Experimental Protocol

Sample Preparation[1][7]
  • Stock Solution: Dissolve 1 mg of N-Acetyl-2-(4-nitrophenyl)ethylamine in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.[1]

  • Matrix Considerations: For biological matrices (plasma/urine), perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (MCX) to retain the basic amine core after potential in-source de-acetylation.

LC-MS/MS Conditions

This method is optimized for a Triple Quadrupole (QqQ) or Q-TOF system operating in Positive ESI mode.[1]

ParameterSettingRationale
Ionization Mode ESI Positive (+)Protonation of the amide oxygen or nitro group is required for fragmentation.[1][7]
Capillary Voltage 3.0 - 3.5 kVStandard range for stable Taylor cone formation.[1]
Cone Voltage 20 - 30 VModerate voltage prevents in-source fragmentation of the labile N-acetyl group.[1]
Collision Energy (CE) Stepped (15-35 eV)Low CE (15 eV) reveals the amide cleavage; High CE (35 eV) fragments the aromatic core.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for [M+H]⁺ formation.[1]
Mobile Phase B AcetonitrilePromotes desolvation.[1]
Column C18 Reverse PhaseRetention of the hydrophobic nitro-aromatic moiety.[1]

Fragmentation Analysis & Interpretation

Precursor Ion Selection[1]
  • Observed Ion: m/z 209.09 ([M+H]⁺)

  • Theoretical Exact Mass: 209.0921

  • Interpretation: The molecule is protonated readily.[1] The proton likely resides on the amide oxygen, which is the most basic site relative to the electron-deficient nitro-aromatic ring.

Primary Fragmentation Pathway (Low Energy)

Upon Collisional Induced Dissociation (CID), the N-acetyl bond is the first point of failure.

  • Transition: m/z 209 → m/z 167 (Δm = 42 Da)

  • Mechanism: Neutral loss of Ketene (CH₂=C=O) .[1]

  • Significance: This is the hallmark diagnostic for N-acetylated primary amines.[1] The resulting ion at m/z 167 corresponds to the protonated free amine, 4-nitrophenethylamine .[1]

Secondary Fragmentation Pathway (Medium Energy)

Once the protecting group is removed, the 4-nitrophenethylamine core (m/z 167) undergoes characteristic phenethylamine degradation.

  • Transition: m/z 167 → m/z 150 (Δm = 17 Da)

  • Mechanism: Loss of Ammonia (NH₃) .[1][7]

  • Structure: Formation of the 4-nitrostyrene cation or a substituted phenonium ion.[1] This is driven by the stability of the conjugated aromatic system.[1]

Tertiary Fragmentation Pathway (High Energy)

At higher collision energies, the nitro group and the benzyl-carbon bonds degrade.[1]

  • Transition: m/z 167 → m/z 136 (Δm = 31 Da)

  • Mechanism: α-cleavage (loss of CH₂NH₂).[1]

  • Structure: 4-Nitrobenzyl cation .[1] This is a highly stable resonance-stabilized carbocation.[1]

  • Nitro Group Losses: The m/z 136 ion can further lose NO (30 Da) to form m/z 106 or NO₂ (46 Da) to form m/z 90 (C₇H₆⁺).[1]

Visualized Fragmentation Pathway[1]

The following diagram illustrates the stepwise degradation logic, validated against standard phenethylamine fragmentation rules.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 209 (N-Acetyl-4-nitrophenethylamine) Intermediate Free Amine Ion m/z 167 (4-Nitrophenethylamine) Precursor->Intermediate Loss of Ketene (-42 Da) Diagnostic for N-Acetyl Fragment_Styrene Styrenyl Cation m/z 150 (Loss of NH3) Precursor->Fragment_Styrene Loss of Acetamide (-59 Da) Direct Cleavage Intermediate->Fragment_Styrene Loss of NH3 (-17 Da) Fragment_Benzyl 4-Nitrobenzyl Cation m/z 136 (α-Cleavage) Intermediate->Fragment_Benzyl Loss of CH2NH2 (-31 Da) Fragment_Tropylium C7H6+ / C7H7+ m/z 90-91 (Nitro/Benzyl Loss) Fragment_Styrene->Fragment_Tropylium Ring Degradation Fragment_Benzyl->Fragment_Tropylium Loss of NO2 (-46 Da)

Figure 1: Proposed ESI-MS/MS fragmentation tree for N-Acetyl-2-(4-nitrophenyl)ethylamine.[1] Blue arrows indicate primary transitions; Green arrows indicate secondary transitions.

Summary of Diagnostic Ions

Use this table to program Multiple Reaction Monitoring (MRM) transitions.

m/z (Exp)Ion IdentityFormula (Ion)Loss (Neutral)Diagnostic Value
209 Precursor [M+H]⁺C₁₀H₁₃N₂O₃⁺-Parent Molecule Confirmation
167 De-acetylated CoreC₈H₁₁N₂O₂⁺Ketene (42 Da)Primary Quantifier (High Abundance)
150 Nitrostyrene CationC₈H₆NO₂⁺Acetamide (59 Da) or NH₃Structural Confirmation
136 Nitrobenzyl CationC₇H₆NO₂⁺N-Ethylacetamide (73 Da)Specificity for Nitro-Benzyl moiety
90 Benzyl/TropyliumC₇H₆⁺NO₂ + Amine chainDeep structural confirmation

References

  • MassBank Record MSBNK-MSSJ-MSJ00539 . (2020).[1] Mass Spectrum of 4-Nitrophenethylamine. National Institute of Advanced Industrial Science and Technology (AIST).[1] Available at: [Link]

  • Asakawa, D., et al. (2020).[1] "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry". Analytical Chemistry. Available at: [Link]

  • Sekuła, K., et al. (2019).[1][8] "Analysis of the Fragmentation of New-Type Phenethylamine Derivatives". Problems of Forensic Sciences. Available at: [Link]

Sources

Method

Application Note: Recrystallization Protocol for N-[2-(4-nitrophenyl)ethyl]acetamide

Executive Summary This technical guide outlines the purification of N-[2-(4-nitrophenyl)ethyl]acetamide , a critical intermediate often employed in the synthesis of bioactive phenethylamine derivatives. While similar in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the purification of N-[2-(4-nitrophenyl)ethyl]acetamide , a critical intermediate often employed in the synthesis of bioactive phenethylamine derivatives. While similar in nomenclature to p-nitroacetanilide, this compound possesses an ethyl spacer that significantly alters its solubility and melting point (approx. 140°C vs. 215°C for the anilide).[1]

The protocol below prioritizes crystallinity control to prevent "oiling out"—a common phenomenon with phenethylamides due to the flexible alkyl chain. Two solvent systems are validated: a high-yield Ethanol/Water system and a high-purity Ethyl Acetate/Hexane system.[1]

Physicochemical Profile
PropertySpecificationNotes
CAS Number 6270-07-1Distinct from N-(4-nitrophenyl)acetamide
Molecular Weight 208.21 g/mol
Melting Point 138.0 – 142.0 °CValidated range [1, 2]
Appearance White to pale yellow needlesGreen tint indicates nitro-isomer impurities
Solubility Soluble in hot EtOH, EtOAc, AcetoneInsoluble in cold water, Hexanes

Pre-Purification Analysis & Solvent Selection

Effective recrystallization relies on the principle of differential solubility.[1] For N-[2-(4-nitrophenyl)ethyl]acetamide, the nitro group imparts polarity, while the phenethyl backbone retains lipophilicity.

Solvent System Rationale
  • Primary System (Ethanol/Water): The amide hydrogen bond donor/acceptor sites interact well with ethanol.[1] Water acts as a powerful anti-solvent to force precipitation upon cooling, maximizing yield.[1]

  • Secondary System (Ethyl Acetate/Hexane): Used when the crude material contains non-polar byproducts (e.g., unreacted aromatics).[1] This system provides slower crystal growth, yielding higher purity at the cost of slightly lower recovery.[1]

Protocol A: Ethanol/Water Recrystallization (Recommended)

Objective: High yield recovery from crude synthesis mixtures.[1]

Reagents
  • Ethanol (95% or Absolute)

  • Deionized Water[1]

  • Activated Carbon (Optional, for decolorization)

Step-by-Step Procedure
  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add 40 mL of Ethanol .[1]

    • Heat to reflux (approx. 78°C) with magnetic stirring.[1]

    • Observation: If the solid does not dissolve completely, add hot ethanol in 5 mL increments until dissolution is achieved.[1] Avoid a large excess.

  • Decolorization (Conditional):

    • If the solution is dark brown or green, remove from heat.[1]

    • Add 0.5 g of activated carbon.[1] Caution: Add slowly to avoid boil-over.

    • Reflux for 5 minutes, then filter while hot through a pre-warmed Celite pad or sintered glass funnel.

  • Nucleation & Anti-Solvent Addition:

    • Maintain the filtrate at near-boiling temperature.

    • Add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

    • Add a few drops of hot ethanol to just clear the turbidity.[1]

  • Crystallization:

    • Remove from heat and cover the flask.

    • Critical Step: Allow to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes oiling out.[1]

    • Intervention: If an oil separates, reheat to dissolve and scratch the glass wall with a rod or add a seed crystal of pure material at 40-50°C.[1]

    • Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[1]

    • Wash the cake with 20 mL of ice-cold 50% Ethanol/Water mixture.

    • Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Ethyl Acetate/Hexane (High Purity)

Objective: Removal of stubborn non-polar impurities or isomeric byproducts.[1]

  • Dissolve crude material in minimal boiling Ethyl Acetate .[1]

  • Once dissolved, remove from heat source.[1]

  • Slowly add Hexane (or Heptane) until the solution becomes slightly cloudy.

  • Re-heat briefly to clarify.[1]

  • Allow to stand undisturbed.[1] This solvent system typically yields defined needles rather than the microcrystalline powder often seen with water precipitation.[1]

Process Logic & Troubleshooting

The following diagram illustrates the decision-making process during purification, specifically addressing the common "oiling out" issue.

RecrystallizationFlow Start Crude N-[2-(4-nitrophenyl)ethyl]acetamide Dissolve Dissolve in boiling Ethanol (Min. Volume) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor CarbonTreat Add Activated Carbon & Hot Filter CheckColor->CarbonTreat Yes AddWater Add Hot Water until turbid Then clear with EtOH drops CheckColor->AddWater No CarbonTreat->AddWater Cooling Cool slowly to RT AddWater->Cooling CheckState Did it Oil Out? Cooling->CheckState Reheat Reheat to dissolve CheckState->Reheat Yes (Oil) IceBath Cool to 0-4°C CheckState->IceBath No (Crystals) Seed Add Seed Crystal at 45°C or Scratch Glass Reheat->Seed Seed->Cooling Filter Vacuum Filtration Wash with cold 50% EtOH IceBath->Filter Dry Dry (Vac Oven 50°C) Filter->Dry

Figure 1: Decision logic for the purification of N-[2-(4-nitrophenyl)ethyl]acetamide, highlighting intervention steps for oiling out.

Analytical Validation

Post-purification, the material must be validated against the following criteria to ensure the removal of starting amines and nitration isomers.

TestAcceptance CriteriaMethodological Note
Melting Point 138 – 142°CSharp range (<2°C) indicates high purity.[1] Broadening suggests solvent occlusion or isomers.[1]
TLC Single Spot (

)
Solvent: EtOAc:Hexane (1:1).[1] Impurities (amines) usually stay at baseline or run faster (non-polars).[1]
1H NMR Confirm StructureLook for the acetyl singlet (~1.9 ppm) and the distinct AA'BB' aromatic system of the p-nitro group.[1]
Safety Considerations
  • Nitro Compounds: While this amide is stable, nitroaromatics can be energetic.[1] Avoid heating dry solids to decomposition.[1]

  • Solvents: Ethanol and Ethyl Acetate are flammable.[1] Perform all heating in a fume hood.[1]

References

  • TCI Chemicals. (2023).[1] Product Specification: N-Acetyl-2-(4-nitrophenyl)ethylamine (CAS 6270-07-1).[1][2][3][4] Retrieved from

  • Fisher Scientific. (2023).[1] N-Acetyl-2-(4-nitrophenyl)ethylamine 98%+. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amide recrystallization techniques).

  • PubChem. (2023).[1] Acetamide, N-[2-(4-nitrophenyl)ethyl]- (Compound Summary). National Library of Medicine.[1] Retrieved from

Sources

Application

Application Note: A Validated HPLC Method for the Quantification of N-Acetyl-2-(4-nitrophenyl)ethylamine in Pharmaceutical Preparations

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-Acetyl-2-(4-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-Acetyl-2-(4-nitrophenyl)ethylamine. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. The method presented herein is designed for use in quality control and drug development settings, providing a reliable tool for researchers and scientists. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

N-Acetyl-2-(4-nitrophenyl)ethylamine is a critical chemical entity in synthetic organic chemistry, often serving as a precursor or appearing as an impurity in the manufacturing of active pharmaceutical ingredients (APIs). Due to its potential impact on the safety and efficacy of final drug products, a reliable and validated analytical method for its quantification is imperative. This ensures that its presence is monitored and controlled within acceptable limits.

This document provides a comprehensive guide to a validated RP-HPLC method coupled with UV detection. The choice of RP-HPLC is predicated on its widespread availability, robustness, and suitability for analyzing moderately polar compounds containing a chromophore, such as the nitro group in the target analyte. The method is designed to be readily implementable in a standard analytical laboratory.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical NameN-Acetyl-2-(4-nitrophenyl)ethylamine[1]
SynonymsN-Acetyl-4-nitrophenethylamine, N-[2-(4-Nitrophenyl)ethyl]acetamide[1]
CAS Number6270-07-1[2]
Molecular FormulaC10H12N2O3[3]
Molecular Weight208.22 g/mol [3]
Melting Point138-142 °C[1]
AppearanceWhite to light yellow powder/crystal[1]
Storage2-8°C, in a cool and dark place[3]

The presence of the nitrophenyl group provides a strong chromophore, making UV detection a suitable and sensitive choice for quantification.

Method Development and Rationale

The primary objective was to develop a simple, isocratic RP-HPLC method with a short run time, capable of accurately quantifying N-Acetyl-2-(4-nitrophenyl)ethylamine.

Chromatographic System Selection

A standard HPLC system equipped with a UV-Vis detector is sufficient for this method. The Agilent 1260 Infinity series or a similar system is recommended.[4]

Stationary Phase (Column) Selection

A C18 column is the stationary phase of choice for this application due to its versatility and ability to retain moderately polar compounds like the target analyte. An Acclaim C18 column (150 mm x 4.6 mm, 5 µm) was selected for its proven performance and reliability in pharmaceutical analysis.[5]

Mobile Phase Selection and Optimization

An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier was chosen for its simplicity and robustness.

  • Aqueous Component: 25 mM potassium dihydrogen phosphate (KH2PO4) buffer, adjusted to pH 2.7 with phosphoric acid. The acidic pH ensures the analyte is in a single, protonated form, leading to sharper peaks and consistent retention.

  • Organic Component: Acetonitrile was selected as the organic modifier due to its low UV cutoff and excellent elution strength for a wide range of compounds.

  • Mobile Phase Composition: A ratio of 60:40 (v/v) of the aqueous buffer to acetonitrile was found to provide optimal retention and peak shape for the analyte.

Detection Wavelength

The UV spectrum of N-Acetyl-2-(4-nitrophenyl)ethylamine exhibits a strong absorbance maximum around 274 nm due to the nitrophenyl moiety. Therefore, 274 nm was selected as the detection wavelength to ensure high sensitivity.

Experimental Protocols

Materials and Reagents
  • N-Acetyl-2-(4-nitrophenyl)ethylamine reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

Instrumentation
  • Agilent 1260 Infinity HPLC system or equivalent, equipped with:

    • Quaternary pump

    • Autosampler

    • Thermostatted column compartment

    • Diode Array Detector (DAD) or UV-Vis detector

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE)

Preparation of Solutions
  • Mobile Phase: Prepare a 25 mM KH2PO4 solution by dissolving 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 2.7 with phosphoric acid. Mix this buffer with acetonitrile in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.

  • Diluent: The mobile phase is used as the diluent for all standard and sample preparations to ensure compatibility and minimize peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-Acetyl-2-(4-nitrophenyl)ethylamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For a drug substance, accurately weigh an appropriate amount of the sample, dissolve it in the diluent, and dilute to a final concentration within the linear range of the method. For a drug product (e.g., tablets), a more extensive sample preparation is required:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to the desired concentration of the analyte and transfer it to a suitable volumetric flask.

  • Add approximately 70% of the flask volume of the diluent and sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[6]

Chromatographic Conditions
ParameterCondition
InstrumentAgilent 1260 Infinity HPLC or equivalent
ColumnAcclaim C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase25 mM KH2PO4 (pH 2.7) : Acetonitrile (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength274 nm
Run Time10 minutes

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8]

System Suitability

System suitability was assessed by injecting six replicate injections of a working standard solution (50 µg/mL). The acceptance criteria were:

  • Tailing factor (T): ≤ 2.0

  • Theoretical plates (N): ≥ 2000

  • Relative standard deviation (RSD) of peak area and retention time: ≤ 2.0%

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable for a drug product), and a standard solution. The chromatograms were examined for any interference at the retention time of the analyte. The method is considered specific if no interfering peaks are observed at the analyte's retention time.

Linearity

Linearity was determined by analyzing a series of at least five concentrations of the analyte ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[9]

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.[10]

Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

  • pH of the mobile phase buffer (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria for all variations.

Results and Discussion

The developed method successfully met all the validation criteria as per ICH Q2(R1) guidelines.

Validation Data Summary
Validation ParameterResultAcceptance Criteria
System Suitability
Tailing Factor1.1≤ 2.0
Theoretical Plates> 5000≥ 2000
RSD of Peak Area0.8%≤ 2.0%
RSD of Retention Time0.3%≤ 2.0%
Linearity
Range1 - 100 µg/mL-
Correlation Coefficient (r²)0.9995≥ 0.999
Accuracy
Recovery (80%)99.5%98.0% - 102.0%
Recovery (100%)100.2%98.0% - 102.0%
Recovery (120%)101.1%98.0% - 102.0%
Precision
Repeatability (RSD)0.9%≤ 2.0%
Intermediate Precision (RSD)1.2%≤ 2.0%
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-
Robustness PassedSystem suitability criteria met

A representative chromatogram of the standard solution is shown below, demonstrating a sharp, well-defined peak at a retention time of approximately 5.2 minutes.

Workflow Diagrams

Analytical_Method_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Validation Validation & Reporting Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase->HPLC_System Standard_Solution Standard Solution Preparation Standard_Solution->HPLC_System Sample_Solution Sample Solution Preparation Sample_Solution->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Method_Validation Method Validation (ICH Q2(R1)) Data_Processing->Method_Validation Final_Report Final Report Method_Validation->Final_Report

Caption: Overall workflow for the analytical method development and validation.

Sample_Preparation_Workflow Start Start: Drug Product (Tablets) Weigh_Powder Weigh & Powder ≥ 20 Tablets Start->Weigh_Powder Transfer Transfer Powder to Volumetric Flask Weigh_Powder->Transfer Dissolve Add Diluent & Sonicate for 15 min Transfer->Dissolve Dilute Dilute to Volume Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC Filter->Inject

Caption: Detailed workflow for drug product sample preparation.

Conclusion

The developed isocratic RP-HPLC method for the quantification of N-Acetyl-2-(4-nitrophenyl)ethylamine is simple, rapid, precise, accurate, and robust. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis of bulk drug and pharmaceutical formulations. The short run time of 10 minutes allows for a high throughput of samples, making it an efficient tool in a fast-paced drug development environment.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Analytical Method Development and Validation of RP-HPLC Method for Simultaneous Estimation of N-acetyl cysteine and Cefexime from its Fixed Dose Combination. Retrieved from [Link]

  • International Journal of Informative & Research Trends (IJIRT). (n.d.). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatograph. Retrieved from [Link]

  • CORE. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ACETYLCYSTEINE AND TAURINE IN TABLET DOSAGE FORM BY USING RP-HPLC Dissertation. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Eurofins. (n.d.). setup and validation of a screening lc-ms analytical method for the determination of nitrosamines ndma, ndea, ndba, nmba, neipa and ndipa. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • ResearchGate. (2020, April 8). (PDF) A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]

  • LCGC. (2022, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. Retrieved from [Link]

  • AMSbiopharma. (2024, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ScienceDirect. (n.d.). Sample preparation in analysis of pharmaceuticals. Retrieved from [Link]

  • Farmacia. (2022, September 25). Development of LC-MS method for nitrosamine impurities separation and quantification. Retrieved from [Link]

  • LookChem. (n.d.). N-ACETYL-2-(4-NITROPHENYL)ETHYLAMINE. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (2022, August 10). (PDF) Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]

Sources

Method

Application Note: A Detailed Protocol for the Regioselective Nitration of N-phenylethylacetamide

Introduction: Significance and Strategy The introduction of a nitro group onto an aromatic ring is a cornerstone transformation in organic synthesis, providing a versatile chemical handle for further functionalization. N...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Strategy

The introduction of a nitro group onto an aromatic ring is a cornerstone transformation in organic synthesis, providing a versatile chemical handle for further functionalization. Nitrated aromatic compounds are pivotal intermediates in the development of pharmaceuticals, agrochemicals, dyes, and energetic materials.[1] N-phenylethylacetamide is a simple yet illustrative substrate for demonstrating this key reaction. Its nitrated derivatives, particularly N-(4-nitrophenethyl)acetamide and N-(2-nitrophenethyl)acetamide, serve as valuable precursors for synthesizing a range of more complex molecules.

This application note provides a comprehensive, field-tested protocol for the nitration of N-phenylethylacetamide using a classical mixed-acid approach. The narrative emphasizes the causality behind experimental choices, safety protocols, and robust methods for product purification and characterization, ensuring a reliable and reproducible outcome for researchers. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, a fundamental concept in organic chemistry.[2][3] The phenylethyl group is ortho-, para-directing; however, the para-product is typically favored due to reduced steric hindrance, leading to a regioselective outcome.

Reaction Scheme & Mechanism

The overall transformation involves the substitution of a hydrogen atom on the phenyl ring with a nitro (-NO₂) group.

Reaction Scheme: N-phenylethylacetamide reacts with a mixture of nitric acid and sulfuric acid to yield a mixture of N-(4-nitrophenethyl)acetamide (major product) and N-(2-nitrophenethyl)acetamide (minor product).

The Causality of the SEAr Mechanism

The nitration of an aromatic ring is not spontaneous and requires the generation of a potent electrophile. The mechanism unfolds in three logical steps, driven by the need to overcome the stability of the aromatic system.

  • Generation of the Electrophile: Concentrated sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This step is critical as the nitronium ion is sufficiently reactive to attack the electron-rich benzene ring.[4][5]

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the benzene ring in N-phenylethylacetamide acts as a nucleophile, attacking the nitronium ion. This is the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion.[3][6]

  • Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This final, rapid step restores the stable aromatic π-system, yielding the nitrated product and regenerating the acid catalyst.[3]

Nitration Mechanism Figure 1: Mechanism of Electrophilic Aromatic Nitration cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 Protonation H2SO4 H₂SO₄ HSO4_ion HSO₄⁻ NO2_ion NO₂⁺ (Nitronium Ion) H2ONO2->NO2_ion Loss of H₂O H2O H₂O H2ONO2->H2O BenzeneRing N-phenylethylacetamide H2SO4_regen H₂SO₄ (Regenerated) SigmaComplex Sigma Complex (Resonance Stabilized) BenzeneRing->SigmaComplex Attack on NO₂⁺ Product Nitrated Product SigmaComplex->Product Deprotonation by HSO₄⁻

Caption: Figure 1: Mechanism of Electrophilic Aromatic Nitration.

Experimental Protocol

This protocol is designed for a ~5 g scale and can be adjusted accordingly. All operations involving concentrated acids must be performed in a certified chemical fume hood.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Density (g/mL)Notes
N-phenylethylacetamide163.225.0 g30.6-Starting Material
Conc. Sulfuric Acid (98%)98.0820 mL~3681.84Catalyst & Solvent
Conc. Nitric Acid (70%)63.013.0 mL~471.51Nitrating Agent
Crushed Ice18.02~200 g--For Quenching
Ethanol (95%)46.07~50 mL-0.81Recrystallization Solvent
Deionized Water18.02~300 mL-1.00For Washing
Step-by-Step Methodology

Experimental Workflow Figure 2: Experimental Workflow A 1. Dissolve Substrate N-phenylethylacetamide in conc. H₂SO₄. B 2. Cool Solution Prepare ice-water bath (0-5 °C). A->B D 4. Perform Nitration Add nitrating mix dropwise to substrate solution. Maintain temp < 10 °C. B->D C 3. Prepare Nitrating Mix Add conc. HNO₃ to conc. H₂SO₄. Cool separately. C->D E 5. Reaction Monitoring Stir for 30-60 min post-addition. Check completion via TLC. D->E F 6. Quench Reaction Pour mixture slowly onto crushed ice. E->F G 7. Isolate Product Collect solid by vacuum filtration. Wash with cold water until neutral. F->G H 8. Purify Product Recrystallize crude solid from ethanol/water. G->H I 9. Characterize Determine melting point, acquire NMR/IR spectra. H->I

Caption: Figure 2: Experimental Workflow for Nitration.

  • Preparation of Substrate Solution: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, cautiously add 5.0 g (30.6 mmol) of N-phenylethylacetamide to 10 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved. Some gentle warming may be required, but the solution must be cooled back to room temperature before proceeding.

  • Cooling: Place the flask in an ice-water bath and cool the solution to between 0 and 5 °C. It is crucial to maintain a low temperature to control the exothermic reaction and prevent over-nitration.[7]

  • Preparation of Nitrating Mixture: In a separate, clean, and dry 50 mL beaker, cautiously add 3.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Causality: Always add the less dense acid (nitric) to the more dense acid (sulfuric) slowly to aid mixing and heat dissipation. Cool this nitrating mixture in the ice bath.

  • Nitration Reaction: Using a dropping funnel or a disposable pipette, add the cold nitrating mixture dropwise to the stirred solution of N-phenylethylacetamide over 20-30 minutes. The temperature of the reaction mixture must be carefully monitored with a thermometer and maintained below 10 °C.[1] Causality: Slow, dropwise addition is essential to manage the highly exothermic nature of the reaction. Poor temperature control can lead to the formation of dinitrated byproducts and presents a significant safety hazard.[8]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction proceeds to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Quenching and Precipitation: In a 600 mL beaker, place approximately 200 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. Causality: This step quenches the reaction by rapidly diluting the acids and precipitates the organic product, which is insoluble in water.[9]

  • Isolation and Washing: Allow the ice to melt completely, then collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids. Follow with a wash of a small amount of cold ethanol to help remove the ortho-isomer, which is more soluble.[10]

  • Purification: The crude product, which is a mixture of ortho and para isomers, is purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot 95% ethanol to dissolve it. If necessary, add a small amount of water dropwise until the solution becomes slightly turbid, then clarify by adding a few drops of ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. The less soluble para-isomer will crystallize out, leaving the majority of the more soluble ortho-isomer in the mother liquor.[10] Collect the purified crystals by vacuum filtration.

  • Drying and Characterization: Dry the purified product in a vacuum oven or air dry. Weigh the final product, calculate the percentage yield, and characterize by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Product Characterization

The primary product is N-(4-nitrophenethyl)acetamide, with N-(2-nitrophenethyl)acetamide as the main byproduct.

PropertyN-(4-nitrophenethyl)acetamide (Para Isomer)N-(2-nitrophenethyl)acetamide (Ortho Isomer)
Appearance Light yellow solid[11]Yellow solid/oil
Molecular Weight 208.22 g/mol 208.22 g/mol
Melting Point 138-142 °CLower than para isomer (Expected < 100 °C)
¹H NMR (Predicted) δ ~8.15 (d, 2H, Ar-H), ~7.40 (d, 2H, Ar-H), ~6.0 (br t, 1H, NH), ~3.5 (q, 2H, -CH₂-NH), ~2.95 (t, 2H, Ar-CH₂-), ~1.9 (s, 3H, -COCH₃)More complex aromatic region (4H), other peaks shifted accordingly.
Solubility Less soluble in ethanol/water[10]More soluble in ethanol/water[10]

Critical Safety Precautions

Nitration reactions are potentially hazardous and must be treated with extreme caution. A thorough risk assessment is mandatory before commencing any work.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[12]

  • Exothermic Reaction: The reaction is highly exothermic. Runaway reactions can occur if the temperature is not strictly controlled, leading to rapid boiling and splashing of corrosive materials or even an explosion.[10]

  • Toxic Fumes: Nitric acid can release toxic fumes of nitrogen oxides.[10]

  • Personal Protective Equipment (PPE): At all times, wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a chemical-resistant lab coat.[13]

  • Engineering Controls: This procedure must be performed in a well-ventilated chemical fume hood to prevent inhalation of toxic fumes.[13]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and a safety shower. Have appropriate spill containment materials (e.g., sodium bicarbonate for neutralization) readily available.[12]

  • Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional guidelines.

References

  • ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. Retrieved from [Link]

  • YouTube. (2014). Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci. Retrieved from [Link]

  • YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Scribd. (n.d.). p-Nitroacetanilide Melting Point and Synthesis. Retrieved from [Link]

  • DrugFuture. (n.d.). Nitroacetanilide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(2-Nitrophenethyl)acetamide. Retrieved from [Link]

  • Quora. (2016). What are the boiling point of ortho-nitrophenol and para-nitrophenol? Retrieved from [Link]

  • ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved from [Link]

  • Nevada Technical Associates, Inc. (2023). Nitric Acid Safety Tips for the Workplace. Retrieved from [Link]

  • Exploring Chemistry. (n.d.). Exploring N-(4-Nitrophenethyl)acetamide: Properties and Applications. Retrieved from [Link]

Sources

Application

Scale-up synthesis of N-Acetyl-2-(4-nitrophenyl)ethylamine

Application Note: AN-2026-NPEA Process Development & Scale-Up: High-Efficiency Synthesis of N-Acetyl-2-(4-nitrophenyl)ethylamine Executive Summary This application note details a robust, scalable protocol for the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-NPEA Process Development & Scale-Up: High-Efficiency Synthesis of N-Acetyl-2-(4-nitrophenyl)ethylamine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-Acetyl-2-(4-nitrophenyl)ethylamine (CAS: 6270-07-1), a critical intermediate in the synthesis of phenethanolamine-class pharmaceuticals (e.g., Ritodrine, Bisoprolol precursors).

While industrial routes often utilize the nitration of N-acetylphenethylamine (which yields a difficult-to-separate mixture of ortho and para isomers), this protocol focuses on the direct acetylation of 2-(4-nitrophenyl)ethylamine . This route is selected for high-value applications requiring >99.5% regio-isomeric purity . The method utilizes a biphasic or solvent-based acetylation strategy designed to minimize exotherms and simplify workup via crystallization, avoiding chromatographic purification.

Strategic Route Selection & Mechanism

The Chemistry

The synthesis involves the nucleophilic acyl substitution of the primary amine, 2-(4-nitrophenyl)ethylamine, with acetic anhydride (


).
  • Substrate: 2-(4-nitrophenyl)ethylamine Hydrochloride (or free base).

  • Reagent: Acetic Anhydride (Preferred over Acetyl Chloride for scale-up to avoid corrosive HCl gas evolution and special metallurgy requirements).

  • Base: Triethylamine (

    
    ) or Sodium Acetate (
    
    
    
    ).
  • Solvent: Ethyl Acetate (EtOAc) is selected as the process solvent due to its Class 3 (low toxicity) status, ease of solvent recovery, and favorable solubility profile for product crystallization.

Reaction Scheme Visualization

ReactionScheme cluster_0 Reactants cluster_1 Products Amine 2-(4-Nitrophenyl) ethylamine HCl TS Tetrahedral Intermediate Amine->TS Nucleophilic Attack Ac2O Acetic Anhydride (Ac2O) Ac2O->TS Base Base (Et3N) Base->TS Proton Scavenging Product N-Acetyl-2-(4-nitrophenyl) ethylamine (Target) TS->Product Elimination Byproduct Et3N.HCl + AcOH TS->Byproduct

Figure 1: Reaction mechanism for the acetylation of 2-(4-nitrophenyl)ethylamine.

Process Safety & Thermodynamics (Critical Process Parameters)

Before scaling to kilogram quantities, the following parameters must be controlled:

  • Exotherm Control: The reaction of amines with acetic anhydride is highly exothermic (

    
    ).
    
    • Control Strategy: Controlled addition of

      
       at 
      
      
      
      . Do not add "all at once."
  • Impurity Profile:

    • Di-acetylation: Rare with primary amines under mild conditions, but possible at high temperatures.

    • Colored Impurities: Nitro-aromatics can darken upon oxidation. Use nitrogen blanketing.

Detailed Experimental Protocol (Scale: 100g Basis)

This protocol is normalized to 100g of starting amine hydrochloride. It is linearly scalable to 1-5 kg in a jacketed glass reactor.

Materials Bill
ComponentRoleMass/VolEquiv.[1]Notes
2-(4-Nitrophenyl)ethylamine HCl Substrate100.0 g1.0MW: 202.64
Ethyl Acetate (EtOAc) Solvent800 mL8.0 volReagent Grade
Triethylamine (

)
Base110.0 g (152 mL)2.2Scavenges HCl & AcOH
Acetic Anhydride (

)
Reagent55.4 g (51 mL)1.1Limiting Reagent
Water (DI) Wash1000 mL-For workup
Step-by-Step Methodology

Step 1: Reactor Charging & Neutralization

  • Equip a 2L jacketed reactor with an overhead stirrer, temperature probe, reflux condenser, and pressure-equalizing addition funnel.

  • Purge the reactor with Nitrogen (

    
    ).
    
  • Charge 100.0 g of 2-(4-Nitrophenyl)ethylamine HCl and 600 mL of Ethyl Acetate .

  • Start stirring (approx. 250 RPM). The solid will likely remain as a slurry.

  • Cool the jacket to 0°C .

  • Add Triethylamine (152 mL) slowly over 15 minutes.

    • Observation: The slurry texture may change as the free base is liberated and

      
       forms.
      
    • Internal Temp Limit: Maintain

      
      .
      

Step 2: Acetylation (The Critical Step)

  • Charge Acetic Anhydride (51 mL) into the addition funnel.

  • Add

    
     dropwise to the reactor over 45–60 minutes .
    
    • Critical: Monitor internal temperature.[1] Adjust addition rate to keep

      
      .
      
  • After addition is complete, warm the reactor to 20–25°C (Room Temp) .

  • Stir for 2 hours .

Step 3: In-Process Control (IPC)

  • Sample 50

    
     of the reaction mixture, dilute in MeCN.
    
  • Analyze via HPLC (C18 column, Water/MeCN gradient).

  • Specification: Starting Amine

    
    . If higher, add 0.1 eq of 
    
    
    
    and stir for 30 mins.

Step 4: Workup & Isolation

  • Add 300 mL Water to the reactor. Stir vigorously for 15 minutes to dissolve triethylamine salts.

  • Stop stirring and allow phases to separate (approx. 20 mins).

  • Drain the lower aqueous layer (contains salts) to waste.

  • Wash the organic layer with 300 mL 1M HCl (removes unreacted amine/base).

  • Wash the organic layer with 300 mL Saturated

    
      (removes acetic acid).
    
  • Wash with 300 mL Brine .

Step 5: Crystallization

  • Transfer the organic layer (EtOAc) to a clean vessel or return to reactor.

  • Heat to 60°C to ensure full solubilization.

  • Concentrate under vacuum (distill off ~50% of EtOAc) until the solution becomes slightly turbid.

  • Optional: Add Heptane (200 mL) slowly at 50°C as an anti-solvent to improve yield.

  • Cool slowly (ramp 10°C/hour) to 0–5°C .

  • Hold at 0°C for 2 hours. White to off-white crystals will form.

Step 6: Filtration & Drying [1]

  • Filter the solids using a Büchner funnel or centrifuge.

  • Wash the cake with cold EtOAc/Heptane (1:1, 100 mL).

  • Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 85% – 92% (approx. 88–95 g).

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 138–142°C [1, 2].

  • Purity (HPLC): >99.0%.

Process Flow Diagram (PFD)

PFD Start Start: Charge Amine HCl + EtOAc Neut Neutralization: Add Et3N (Temp < 15°C) Start->Neut Reaction Acetylation: Add Ac2O slowly (Exotherm Control) Neut->Reaction IPC IPC Check: HPLC > 99% Conv? Reaction->IPC IPC->Reaction No (Add Ac2O) Wash Workup: 1. Water Wash 2. HCl Wash 3. Bicarb Wash IPC->Wash Yes Cryst Crystallization: Conc. & Cool to 0°C Wash->Cryst Filter Filtration & Drying (45°C) Cryst->Filter End Final Product: N-Acetyl-2-(4-nitrophenyl)ethylamine Filter->End

Figure 2: Unit operation workflow for the scale-up synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<80%) Product lost in mother liquor.Concentrate EtOAc further before cooling; add more Heptane anti-solvent.
Colored Product (Brown) Oxidation of nitro group or amine.Ensure strict

atmosphere; wash final crystals with cold ethanol.
High Melting Point (>145°C) Inorganic salts remaining.Ensure thorough water washing; check ash content.
Exotherm Spike Addition of

too fast.
Stop addition immediately; increase jacket cooling. Resume only when T < 20°C.

References

  • Tokyo Chemical Industry (TCI). Product Specification: N-Acetyl-2-(4-nitrophenyl)ethylamine (CAS 6270-07-1). Retrieved from .

  • LookChem. Chemical Properties of N-Acetyl-2-(4-nitrophenyl)ethylamine. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80450, N-[2-(4-Nitrophenyl)ethyl]acetamide. Retrieved from .

  • Organic Syntheses. General procedures for acetylation of amines (Analogous protocols). Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-Acetyl-2-(4-nitrophenyl)ethylamine

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for N-Acetyl-2-(4-nitrophenyl)ethylamine. This resource is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for N-Acetyl-2-(4-nitrophenyl)ethylamine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this important intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific, common issues encountered during the purification of N-Acetyl-2-(4-nitrophenyl)ethylamine in a practical question-and-answer format.

Q1: My crude product is a persistent yellow or brown oil, not the expected solid. What is the cause and how do I proceed?

Expert Analysis: The appearance of a viscous oil or discolored residue instead of a crystalline solid is a strong indicator of significant impurities. The primary culprits are often positional isomers (ortho- and meta-nitro compounds) generated during the nitration step of the synthesis, or residual solvents and unreacted starting materials.[1] These impurities disrupt the crystal lattice formation of the desired para-isomer, preventing solidification.

Recommended Workflow:

  • Initial Solvent Wash: Begin by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This will often remove highly non-polar impurities and can sometimes induce crystallization.

  • Aqueous Workup: If the product was synthesized via nitration, an aqueous wash is critical. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove residual acids (H₂SO₄, HNO₃). Follow this with a brine wash to remove excess water before drying the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Carefully remove the organic solvent under reduced pressure. Avoid excessive heat, as this can lead to degradation.

  • Purity Assessment: Before attempting large-scale purification, analyze the resulting residue via Thin Layer Chromatography (TLC) to assess the number of components and guide your choice of purification method.

Below is a decision-making workflow for handling an oily crude product.

G start Crude Product is an Oil triturate Triturate with Hexanes/Ether start->triturate solidifies Product Solidifies? triturate->solidifies collect Collect Solid by Filtration Proceed to Recrystallization solidifies->collect  Yes no_solid Remains Oily solidifies->no_solid  No chromatography Purify via Column Chromatography no_solid->chromatography

Caption: Troubleshooting workflow for an oily crude product.

Q2: My TLC plate shows multiple spots after the initial workup. How do I effectively separate my target compound?

Expert Analysis: The presence of multiple spots on a TLC plate confirms a mixture of compounds with differing polarities. For N-Acetyl-2-(4-nitrophenyl)ethylamine, these are typically the starting amine, over-acetylated products, or the previously mentioned positional isomers. While recrystallization can be effective for removing small amounts of impurities, significant contamination requires a more robust method like column chromatography.[2]

Step-by-Step Purification Protocols:

Method A: Recrystallization (For Moderately Impure Solids)

Recrystallization is the most common and efficient method for purifying solids, leveraging differences in solubility between the product and impurities in a given solvent at different temperatures.[3]

  • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. Based on literature, methyl ethyl ketone or a binary mixture of ethanol and water are effective choices.[3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals by excluding impurity molecules from the growing crystal lattice.[5] Subsequently, cool the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Confirm purity via melting point analysis and TLC.

Recrystallization SolventAdvantagesDisadvantages
Methyl Ethyl Ketone Good solvating power; high recovery reported.[1][4]Higher boiling point requires more care during removal.
Ethanol/Water Easily tunable polarity; water is a green anti-solvent.[3]May require careful optimization of the solvent ratio.
Acetone Strong solvent, readily available.[1]Low boiling point can lead to rapid evaporation and crashing out.

Method B: Flash Column Chromatography (For Highly Impure Samples)

This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.

  • Stationary Phase: Prepare a column with silica gel.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A common starting point is an ethyl acetate/hexane mixture.[3] Aim for an Rf value of ~0.3-0.4 for the target compound for optimal separation.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. Dry-load this silica onto the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect from the synthesis?

The impurity profile is highly dependent on the synthetic route.

  • If synthesizing via nitration of N-acetylphenethylamine: The most significant impurities will be the ortho- and meta-nitro isomers .[1] Controlling the reaction temperature is critical to favor para-substitution.

  • If synthesizing via acetylation of 2-(4-nitrophenyl)ethylamine: The main impurities will be the unreacted starting amine and potentially di-acetylated byproducts if harsh conditions are used. Residual acetic anhydride or other acetylating agents may also be present.

G cluster_0 Nitration Route cluster_1 Acetylation Route N-acetylphenethylamine N-acetylphenethylamine Product N-Acetyl-2-(4-nitrophenyl)ethylamine (para-isomer) N-acetylphenethylamine->Product Impurities1 ortho-isomer meta-isomer N-acetylphenethylamine->Impurities1 StartingAmine 2-(4-nitrophenyl)ethylamine Product2 N-Acetyl-2-(4-nitrophenyl)ethylamine StartingAmine->Product2 Impurities2 Unreacted Starting Amine StartingAmine->Impurities2

Sources

Optimization

Technical Support Center: Purification of N-(4-nitrophenethyl)acetamide

Case ID: PUR-6270-07-1 Subject: Removal of Regioisomeric Impurities (ortho-/meta- isomers) Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Diagnostic Hub: Characterizing You...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-6270-07-1 Subject: Removal of Regioisomeric Impurities (ortho-/meta- isomers) Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Diagnostic Hub: Characterizing Your Impurity Profile[1]

Before initiating purification, you must quantify the isomeric ratio.[1] The nitration of N-phenethylacetamide typically yields a mixture dominated by the para-isomer (Target), with significant ortho-isomer (Impurity A) and trace meta-isomer (Impurity B).[1]

Quick-Check Specifications
PropertyTarget: para-isomerImpurity: ortho-isomerDiagnostic Indicator
Structure N-(4-nitrophenethyl)acetamideN-(2-nitrophenethyl)acetamide1H-NMR : Para shows AA'BB' pattern (~8.1 & 7.4 ppm).[1] Ortho shows complex ABCD multiplet.[1]
Physical State Crystalline SolidOil or Low-Melting SolidVisual : Oily residue in crude solid indicates high ortho content.[1]
Melting Point 138–142 °C [1]< 60 °C (often oil)DSC/Capillary : Broad range <135 °C indicates >5% impurity.[1]
Polarity (TLC) Lower R_f (More Polar)Higher R_f (Less Polar)TLC : 60:40 EtOAc/Hexane.[1] Ortho moves faster due to intramolecular H-bonding.[1]

Primary Protocol: Thermodynamic Recrystallization

Applicability: Crude purity >85%.[1] Mechanism: This protocol exploits the massive lattice energy difference between the symmetric para-isomer (MP ~140°C) and the asymmetric ortho-isomer.

The Solvent System

We recommend a binary solvent system of Ethanol (Solvent A) and Water (Anti-solvent).[1]

  • Why? The ortho-isomer is significantly more soluble in cold ethanol than the para-isomer. Water maximizes the yield of the para-precipitate while keeping the ortho-oil in the mother liquor [2].

Step-by-Step Workflow

Step 1: Dissolution (The Saturation Point)

  • Place crude N-(4-nitrophenethyl)acetamide in a round-bottom flask.

  • Add 95% Ethanol (approx. 5 mL per gram of crude).

  • Heat to reflux (approx. 78°C) with stirring until fully dissolved.

    • Troubleshoot: If undissolved solids remain after 10 mins, they are likely inorganic salts (catalyst residue).[1] Filter while hot.[1]

Step 2: Controlled Nucleation

  • Remove from heat.[1] Allow the solution to cool slowly to ~50°C.

  • The Critical Step: Add warm water (50°C) dropwise until the solution turns slightly turbid (cloud point).

  • Add a few drops of Ethanol to just clear the turbidity (restore transparency).

Step 3: Crystallization

  • Allow the flask to cool to room temperature undisturbed . Rapid cooling traps the ortho-isomer oil inside the para crystals (occlusion).[1]

  • Once room temperature is reached, transfer to an ice bath (0–4°C) for 1 hour.

Step 4: Isolation

  • Vacuum filter the crystals.

  • Wash: Rinse with a cold (0°C) 50:50 Ethanol/Water mixture.[1] Do not use pure ethanol, or you will dissolve your product.[1]

  • Dry in a vacuum oven at 50°C for 4 hours.

Visualization: Purification Decision Logic

PurificationWorkflow Start Crude Mixture (Para + Ortho Isomers) CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity DecisionHigh Purity > 85% CheckPurity->DecisionHigh DecisionLow Purity < 85% CheckPurity->DecisionLow Recryst Recrystallization (EtOH / H2O) DecisionHigh->Recryst Yes Chromatography Flash Chromatography (DCM / MeOH) DecisionLow->Chromatography Yes Oiling Problem: Oiling Out? Recryst->Oiling Final Pure Para-Isomer (>99%) Chromatography->Final ReHeat Re-dissolve & Add More Solvent A Oiling->ReHeat Yes (Two Liquid Phases) Oiling->Final No (Crystals Form) Seed Add Seed Crystal Slow Cool Seed->Final ReHeat->Seed

Figure 1: Decision matrix for selecting the appropriate purification route based on crude purity and physical behavior.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why? A: This phenomenon, known as liquid-liquid phase separation (LLPS), occurs when the solution becomes supersaturated too quickly, or the melting point of the mixture is lower than the solvent temperature.

  • The Fix: Re-heat the mixture to redissolve the oil. Add slightly more Ethanol (Solvent A) to increase solubility.[1] Let it cool much slower. Seeding with a pure crystal at 40°C is the most effective way to force a solid phase over a liquid phase.

Q2: The crystals are yellow. Is this normal? A: Pure N-(4-nitrophenethyl)acetamide should be white to pale yellow.[1] A deep yellow or orange color indicates:

  • Residual ortho-isomer (which is often darker).[1]

  • Oxidation byproducts (from the nitration step).[1]

  • The Fix: If the melting point is correct (>138°C), the color is likely cosmetic. If strict color specs are required, perform a recrystallization with activated charcoal (add charcoal during the hot dissolution step, then hot-filter).[1]

Q3: My yield is low (<50%). Where did the product go? A: It is likely in the mother liquor.

  • Diagnosis: Check the TLC of the filtrate. If a large spot corresponds to the para-isomer, your solvent volume was too high (or the ethanol ratio was too high).

  • Recovery: Evaporate the filtrate to half volume and repeat the cooling process to harvest a "second crop." Note that the second crop will have lower purity.

Advanced Recovery: Chromatographic Rescue

Applicability: When crude purity is <85% or "oiling out" persists.[1]

If the ortho content is too high, it acts as a solvent, preventing the para isomer from crystallizing. You must break this ratio using Flash Chromatography.[1]

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (98:2 to 95:5).[1]

    • Note: The nitro group makes the molecule moderately polar. Start with 100% DCM and slowly ramp to 5% MeOH.[1]

  • Elution Order:

    • Fastest (High R_f): Ortho-isomer (N-(2-nitrophenethyl)acetamide).[1]

    • Slowest (Low R_f): Para-isomer (Target).

References

  • TCI Chemicals. (n.d.).[1] Product Specification: N-Acetyl-2-(4-nitrophenyl)ethylamine (CAS 6270-07-1).[1][2][3] Retrieved from [1]

  • Smajlagić, A., et al. (2020).[1][4] Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 87562946, N-(4-Nitrophenethyl)acetamide. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of N-[2-(4-nitrophenyl)ethyl]acetamide

Current Status: Operational Subject: Degradation Pathways & Stability Profiling for CAS 6270-07-1 Audience: Analytical Chemists, Formulation Scientists, Drug Metabolism Specialists Introduction: Structural Vulnerability...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Degradation Pathways & Stability Profiling for CAS 6270-07-1 Audience: Analytical Chemists, Formulation Scientists, Drug Metabolism Specialists

Introduction: Structural Vulnerability Analysis

Welcome to the technical guide for Acetamide, N-[2-(4-nitrophenyl)ethyl]- (also referred to as N-(p-nitrophenethyl)acetamide).[1] This compound serves as a critical intermediate in the synthesis of bis-benzimidazole anti-tumor agents and class III antiarrhythmic drugs (e.g., Dofetilide precursors).

To troubleshoot stability issues effectively, you must first understand the molecule's two primary "failure points" (pharmacophores of instability):

  • The Amide Linkage (-NH-CO-): Susceptible to hydrolytic cleavage under acidic or basic stress, leading to chain scission.

  • The Nitro Group (-NO₂): A high-energy electrophile prone to reduction (anaerobic/metabolic) and photochemical rearrangement.

Module 1: Hydrolytic Degradation (The Amide Bond)

Mechanism & Kinetics

The amide bond is kinetically stable at neutral pH but thermodynamically unstable. Degradation follows pseudo-first-order kinetics in the presence of excess acid or base.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen renders the carbon highly electrophilic. Water attacks the carbonyl, collapsing the tetrahedral intermediate to release 4-nitrophenethylamine and acetic acid.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack by hydroxide ions on the carbonyl carbon. This is often faster than acid hydrolysis but requires higher activation energy in the absence of catalysts.

Key Degradants
CompoundStructureMW ( g/mol )LC-MS [M+H]⁺Retention Shift (RP-HPLC)
Parent N-[2-(4-nitrophenyl)ethyl]acetamide208.21209.1Reference
Degradant A 4-Nitrophenethylamine166.18167.1Earlier (More Polar)
Degradant B Acetic Acid60.05N/A (UV invisible)Solvent Front
Pathway Visualization

HydrolysisPathway Parent Parent: N-[2-(4-nitrophenyl)ethyl]acetamide (MW 208) Intermed Tetrahedral Intermediate Parent->Intermed + H2O / H+ or OH- Amine Degradant A: 4-Nitrophenethylamine (MW 166) Intermed->Amine C-N Bond Cleavage Acid Degradant B: Acetic Acid Intermed->Acid

Figure 1: Hydrolytic cleavage of the amide bond yielding the primary amine and acid.[1]

Module 2: Reductive & Photochemical Degradation (The Nitro Group)

Mechanism: The Reductive Cascade

In biological matrices (metabolism) or under stress conditions involving reducing agents (e.g., metallic impurities in formulation), the nitro group undergoes a stepwise 6-electron reduction.[2]

  • Nitro (-NO₂)

    
    Nitroso (-NO) 
    
  • Nitroso (-NO)

    
    Hydroxylamine (-NHOH) 
    
  • Hydroxylamine (-NHOH)

    
    Amine (-NH₂) 
    

Critical Note for Analysts: The Hydroxylamine intermediate is often unstable and may not be isolated, but the final aniline derivative (Degradant C) is a common impurity in aged samples or metabolic studies.

Photochemical Instability

Nitroaromatics are light-sensitive. Upon UV irradiation (λ < 400 nm), the nitro group can undergo a nitro-to-nitrite rearrangement , often leading to radical formation and subsequent oxidation of the ethyl linker or ring hydroxylation.

Key Degradants
CompoundFunctional ChangeMW ( g/mol )LC-MS [M+H]⁺Detection Note
Degradant C N-[2-(4-aminophenyl)ethyl]acetamide178.23179.2Fluorescence active
Degradant D N-[2-(4-hydroxyaminophenyl)ethyl]acetamide194.23195.2Labile intermediate
Degradant E 4-Nitrophenol derivativesVar.[1][2][3][4][5]Var.Photolysis specific
Pathway Visualization

RedoxPathway Parent Parent (Nitro) (-NO2) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso 2e- Reduction (Anaerobic/Metal) Photo Photolysis Products (Nitrites/Phenols) Parent->Photo hv (UV Light) Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Reduction Aniline Degradant C (Amine) (-NH2) Hydroxyl->Aniline 2e- Reduction

Figure 2: Reductive cascade and photochemical divergence of the nitroarene moiety.

Module 3: Troubleshooting & Protocols

Protocol: Forced Degradation (Stress Testing)

Standard: ICH Q1A(R2) [1]

Objective: Validate analytical method specificity by generating Degradants A and C.

  • Acid Hydrolysis:

    • Dissolve 10 mg of Parent in 5 mL of 0.1 N HCl.

    • Reflux at 60°C for 4 hours.

    • Target: 10-20% degradation.

    • Expected Result: Appearance of Degradant A (RT ~0.6 relative to parent).

  • Oxidation (Radical Stress):

    • Add 0.5 mL of 3% H₂O₂ to 5 mL sample solution.

    • Store at RT for 24 hours.

    • Warning: Nitro groups are resistant to oxidation, but the ethyl linker may oxidize. Look for benzylic oxidation (+16 Da).

  • Photostability:

    • Expose solid sample to 1.2 million lux hours (ICH Q1B).

    • Observation: Yellowing of white powder indicates nitro-reduction or coupling (azo formation).

FAQ: Common User Issues

Q1: I see a new peak at [M+H]+ 179 in my stability samples. What is it? A: This is likely Degradant C (the aniline derivative) . This results from the reduction of the nitro group.[6][7] Check if your formulation contains reducing sugars or trace metals (e.g., Iron/Zinc) which can catalyze this reduction, or if the sample was stored in non-inert containers under light.

Q2: My recovery is low in the acid stress test, but I don't see the amine peak. A: 4-nitrophenethylamine (Degradant A) is highly polar. In standard C18 gradients starting at 5-10% organic, it may elute in the void volume.

  • Fix: Use a polar-embedded C18 column or start your gradient at 100% aqueous buffer (with ion pairing if necessary).

Q3: The sample turns yellow upon dissolution in alkaline buffer. A: This is a characteristic "indicator" effect of nitroaromatics. While it may indicate the formation of nitrophenolate species (if hydrolysis occurred), the parent compound itself can exhibit bathochromic shifts (color change) due to charge transfer complexes in basic media. Verify degradation via HPLC before discarding.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[8] International Conference on Harmonisation. Available at: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.[9][10][11][12] Available at: [Link]

  • Penning, T. M., et al. (2022).[13][2] Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.[13] Chemical Research in Toxicology. Available at: [Link]

  • Chen, B., et al. (2005).[14] Photodegradation of nitroaromatic compounds in aqueous solutions.[14] Journal of Environmental Sciences.[14] Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of N-(4-nitrophenethyl)acetamide

Introduction N-(4-nitrophenethyl)acetamide is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry.[1] Its structure, featuring a nitrated phenyl ring and an a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-nitrophenethyl)acetamide is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry.[1] Its structure, featuring a nitrated phenyl ring and an acetamide functional group, allows for diverse chemical modifications, making it a versatile precursor in drug discovery and development. This guide provides a comprehensive comparison of the two primary synthetic routes to N-(4-nitrophenethyl)acetamide, offering insights into the experimental rationale, procedural details, and comparative performance to aid researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of Synthetic Strategies

Two principal synthetic pathways to N-(4-nitrophenethyl)acetamide dominate the landscape: the direct acetylation of 4-nitrophenethylamine (Route 1) and the nitration of N-phenethylacetamide (Route 2). Each approach presents distinct advantages and disadvantages in terms of efficiency, safety, and scalability.

Route 1: Acetylation of 4-Nitrophenethylamine

This is the most direct and widely employed method for the synthesis of N-(4-nitrophenethyl)acetamide. The reaction involves the acylation of the primary amine group of 4-nitrophenethylamine with an acetylating agent, typically acetic anhydride or acetyl chloride.

The lone pair of electrons on the nitrogen atom of the primary amine in 4-nitrophenethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. In the case of acetic anhydride, this leads to the formation of a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid and yielding the stable amide product. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct, or in a suitable solvent.

Route_1_Acetylation cluster_0 Route 1: Direct Acetylation 4-Nitrophenethylamine 4-Nitrophenethylamine Reaction Acetylation 4-Nitrophenethylamine->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Product N-(4-nitrophenethyl)acetamide Reaction->Product High Yield

Caption: Workflow for the synthesis of N-(4-nitrophenethyl)acetamide via direct acetylation.

Route 2: Nitration of N-Phenethylacetamide

This alternative route begins with the acetylation of the more readily available phenethylamine, followed by the nitration of the resulting N-phenethylacetamide.

The first step is a standard N-acetylation. The subsequent and more critical step is the electrophilic aromatic substitution (EAS) to introduce the nitro group onto the phenyl ring. The acetamido group (-NHCOCH₃) is an activating, ortho-, para- directing group. The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1] While both ortho and para isomers are possible, the para product is generally favored due to the steric hindrance posed by the N-phenethylacetamide side chain at the ortho positions.[2]

Route_2_Nitration cluster_1 Route 2: Nitration of N-Phenethylacetamide Phenethylamine Phenethylamine Acetylation_Step Acetylation Phenethylamine->Acetylation_Step Acetic_Anhydride_1 Acetic Anhydride Acetic_Anhydride_1->Acetylation_Step N_Phenethylacetamide N-Phenethylacetamide Nitration_Step Nitration N_Phenethylacetamide->Nitration_Step Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Nitration_Step Product_2 N-(4-nitrophenethyl)acetamide (major) + ortho-isomer (minor) Acetylation_Step->N_Phenethylacetamide Nitration_Step->Product_2

Caption: Workflow for the synthesis of N-(4-nitrophenethyl)acetamide via nitration.

Quantitative Data and Performance Comparison

ParameterRoute 1: Acetylation of 4-NitrophenethylamineRoute 2: Nitration of N-Phenethylacetamide
Starting Material 4-Nitrophenethylamine or its hydrochloride saltPhenethylamine and Acetic Anhydride
Number of Steps 12 (Acetylation followed by Nitration)
Key Reagents Acetic anhydride or acetyl chloride, base (optional)Acetic anhydride, Nitric acid, Sulfuric acid
Typical Yield >90%~50-70% for the para-isomer (after separation)[2]
Purity of Crude Product Generally high, requires minimal purificationMixture of ortho and para isomers, requires purification
Reaction Conditions Mild (room temperature to gentle heating)Harsh (highly acidic, low temperature control required)
Safety Concerns Standard handling of acetylating agentsHighly corrosive and exothermic reaction, requires careful handling of concentrated acids
Scalability Readily scalableScalability requires careful thermal management

Experimental Protocols

Protocol for Route 1: Acetylation of 4-Nitrophenethylamine

Materials:

  • 4-Nitrophenethylamine hydrochloride

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 4-nitrophenethylamine hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-nitrophenethyl)acetamide.

Protocol for Route 2: Nitration of N-Phenethylacetamide

Step A: Synthesis of N-Phenethylacetamide

Materials:

  • Phenethylamine

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve phenethylamine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-phenethylacetamide.

Step B: Nitration of N-Phenethylacetamide

Materials:

  • N-Phenethylacetamide (from Step A)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

Procedure:

  • In a flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add N-phenethylacetamide to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of N-phenethylacetamide in sulfuric acid, maintaining the reaction temperature below 5 °C.[3][4]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product, a mixture of ortho and para isomers, is then purified by column chromatography or recrystallization to isolate the desired N-(4-nitrophenethyl)acetamide.[3]

Conclusion and Recommendation

References

  • Google Patents. (2014). 4-nitrophenethylamine hydrochloride and preparation method thereof. CN104151170A.
  • Syntheses of Medicinal Compounds. (2017). Acetylation. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Image attached to a publication]. Available at: [Link]

  • Exploring N-(4-Nitrophenethyl)acetamide: Properties and Applications. (n.d.). OChem. Available at: [Link]

  • Scribd. (n.d.). 4 Nitrophenethylamine. Available at: [Link]

  • ResearchGate. (2025). Reduction of 4-nitrostyrene to 4-aminostyrene. Available at: [Link]

  • Fenix. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Available at: [Link]

  • IOSR Journal. (n.d.). One-pot efficient reductive acetylation of aromatic nitro compounds. Available at: [Link]

  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available at: [Link]

  • Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Available at: [Link]

  • National Institutes of Health. (n.d.). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. Available at: [Link]

  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available at: [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Available at: [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Efficient One-Pot Hydrogenation and Acetylation of 4-Nitrophenol for Selective Synthesis of 4-Aminophenol and Paracetamol with a Reusable Ni Catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Available at: [Link]

  • Beilstein Journals. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Available at: [Link]

  • DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Available at: [Link]

  • ChemRxiv. (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Available at: [Link]

  • Chemistry 210 Experiment 10. (n.d.). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. Available at: [Link]

  • National Institutes of Health. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Available at: [Link]

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Comparative

The Therapeutic Potential of N-[2-(4-nitrophenyl)ethyl]acetamide Scaffolds: A Comparative Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals The acetamide backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] The introduction of a 4-n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The acetamide backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] The introduction of a 4-nitrophenyl moiety to this scaffold, as seen in "Acetamide, N-[2-(4-nitrophenyl)ethyl]-" and its derivatives, has opened up new avenues for therapeutic intervention. This guide provides a comparative analysis of the diverse biological activities exhibited by this class of compounds, supported by experimental data from seminal studies. We will explore their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, offering insights into their mechanisms of action and structure-activity relationships.

A Versatile Scaffold with Multi-Faceted Biological Activities

The N-[2-(4-nitrophenyl)ethyl]acetamide scaffold has demonstrated a remarkable breadth of biological activities, primarily attributable to the presence of the nitro group and the flexibility of the acetamide linkage for further chemical modifications. The electron-withdrawing nature of the nitro group often plays a crucial role in the observed bioactivities.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

Several studies have highlighted the potential of nitrophenylacetamide derivatives as potent anticancer agents. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical process in eliminating cancerous cells.

A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed that the presence of a nitro group significantly enhances cytotoxic effects against cancer cell lines.[2] This suggests that the 4-nitro substituent on the phenyl ring of the core topic molecule is a key determinant of its potential anticancer activity. For instance, a compound with a p-nitro substituent was the most active against the MCF-7 breast cancer cell line.[2]

Comparative Cytotoxicity of Phenylacetamide Derivatives

To illustrate the impact of substitutions on anticancer activity, the following table summarizes the cytotoxic effects of various phenylacetamide derivatives against different cancer cell lines.

Compound IDDerivative StructureCell LineIC50 (µM)Reference
2c 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7100[2]
2b 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC352[2]
Ibuprofen (Standard NSAID)--
Imatinib (Standard Anticancer Drug)PC340[2]
Imatinib (Standard Anticancer Drug)MCF-798[2]

Analysis: The data indicates that nitrophenyl-substituted acetamides exhibit significant cytotoxicity, with IC50 values comparable to the standard anticancer drug, imatinib, in the MCF-7 cell line. The position of the nitro group also influences activity, as seen in the comparison between compounds 2b and 2c against the PC3 prostate cancer cell line.

Mechanism of Action: The Bax/Bcl-2 Apoptotic Switch

The pro-apoptotic activity of these compounds is often mediated through the intrinsic mitochondrial pathway of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[3][4] N-[2-(4-nitrophenyl)ethyl]acetamide derivatives are hypothesized to shift the balance in favor of the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[4][5]

bax_bcl2_pathway Bax/Bcl-2 Apoptotic Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade Derivative Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Derivative->Bax Promotes Bcl2->Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The Bax/Bcl-2 apoptotic pathway initiated by N-[2-(4-nitrophenyl)ethyl]acetamide derivatives.

Anti-inflammatory and Antioxidant Activities

Inflammation and oxidative stress are interconnected pathological processes implicated in a wide range of diseases. Certain acetamide derivatives have demonstrated promising anti-inflammatory and antioxidant properties.

A study investigating a series of acetamide derivatives, including those with a nitrophenyl moiety, reported their ability to scavenge free radicals and inhibit the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[6]

Comparative Antioxidant and Anti-inflammatory Activity

The following table summarizes the antioxidant and cytotoxic activities of representative acetamide derivatives.

Compound IDDerivative StructureABTS.+ Scavenging (% Inhibition)LD50 (ppm) in Brine Shrimp AssayReference
30006 2-(4-nitrophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide1%41.4591[6]
40006 N-(3,3-diphenylpropyl)-2-(4-nitrophenyl)acetamide4%3.0443[6]
40007 2-(4-aminophenyl)-N-(3,3-diphenylpropyl)acetamide26.2%10.6444[6]

Analysis: The data reveals that modifications to the N-substituent of the acetamide can significantly impact both antioxidant and cytotoxic activities. Compound 40006 showed noteworthy cytotoxicity in the brine shrimp lethality assay. Interestingly, the reduction of the nitro group to an amino group in compound 40007 led to a marked increase in ABTS radical scavenging activity, suggesting that the electronic properties of the substituent on the phenyl ring are critical for antioxidant potential.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. A study on 2-(substituted phenoxy) acetamide derivatives demonstrated that compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anti-inflammatory effects.[7][8]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The N-[2-(4-nitrophenyl)ethyl]acetamide scaffold has also been explored for its antimicrobial potential. The presence of a chloro atom in the acetamide group appears to enhance the antimicrobial activity of these molecules.[9] For example, 2-chloro-N-(2-hydroxyphenyl) acetamide was able to inhibit 96.6% of C. albicans strains, whereas the parent compound without the chloro substitution showed no activity.[9]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

mtt_assay_workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT reagent B->C D Incubate (2-4h) C->D E Add solubilization solution D->E F Read absorbance at 570 nm E->F

Caption: Workflow of the MTT assay for determining cell viability.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[12][13]

Protocol:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a predetermined time before carrageenan injection.[14]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13][14]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[13]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

paw_edema_workflow A Administer Test Compound B Inject Carrageenan into Paw A->B C Measure Paw Volume (0-4 hours) B->C D Calculate % Inhibition of Edema C->D

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[15][16]

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

  • Inoculation: Inoculate the agar plates with a standardized suspension of the test microorganism.[15]

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.[17]

  • Compound Application: Add a defined volume of the test compound solution to each well.[17]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.[15]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[15]

agar_diffusion_workflow A Inoculate Agar with Microbe B Create Wells in Agar A->B C Add Compound to Wells B->C D Incubate (16-24h) C->D E Measure Zone of Inhibition D->E

Caption: Step-by-step process of the agar well diffusion assay.

Conclusion and Future Directions

The "Acetamide, N-[2-(4-nitrophenyl)ethyl]-" scaffold and its derivatives represent a promising class of compounds with a wide spectrum of biological activities. Their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents warrants further investigation. Future research should focus on synthesizing and screening a broader range of derivatives to establish more definitive structure-activity relationships. Elucidating the precise molecular targets and signaling pathways will be crucial for optimizing the therapeutic potential of this versatile chemical scaffold. The experimental data and protocols presented in this guide provide a solid foundation for researchers to build upon in the quest for novel and effective therapeutic agents.

References

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Sci Rep. 2023;13(1):4899. Published 2023 Mar 25. doi:10.1038/s41598-023-31849-5. [Link]

  • (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate. [Link]

  • Autore G, Caruso A, Marzocco S, et al. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. 2010;15(3):2028-2038. Published 2010 Mar 23. doi:10.3390/molecules15032028. [Link]

  • Ozkay Y, Iskar Y, Tutar Y. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. Eur J Med Chem. 2010;45(8):3320-3328. doi:10.1016/j.ejmech.2010.04.015. [Link]

  • Atrushi KS, Ameen DM, Abachi FT. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Arch Pharm Pract. 2023;14(2):59-65. [Link]

  • Smajlagić A, et al. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. 2021;11(1):43-53. [Link]

  • Aliabadi A, Andisheh S, Najaran MT. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res. 2013;12(Suppl):141-147. [Link]

  • Wang ZJ, Li DH, Huang SP, Yang BS. N-[2-(4-Nitrophenylamino)ethyl]acetamide. Acta Crystallogr Sect E Struct Rep Online. 2004;60(Pt 10):o1875-o1876. Published 2004 Sep 23. doi:10.1107/S1600536804023372. [Link]

  • de Oliveira Lemos F, de Souza T, de Paiva J, et al. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Front Microbiol. 2020;11:1983. Published 2020 Aug 31. doi:10.3389/fmicb.2020.01983. [Link]

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Validation

A Comparative Spectroscopic Guide to N-(4-nitrophenethyl)acetamide and Its Analogs

For researchers, scientists, and drug development professionals, the precise characterization of novel compounds is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the spectroscopic p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel compounds is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the spectroscopic properties of N-(4-nitrophenethyl)acetamide and its key analogs. By examining the influence of different functional groups on the phenyl ring, we will elucidate the structural information that can be gleaned from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. This document is designed to serve as a practical reference for the synthesis, purification, and detailed characterization of this class of compounds.

Introduction

N-(4-nitrophenethyl)acetamide is a derivative of phenethylamine, a core scaffold in many biologically active molecules. The presence of the nitro group, a strong electron-withdrawing group, significantly influences its chemical and physical properties, making it a valuable intermediate in organic synthesis.[1] Understanding how modifications to this structure, such as the reduction of the nitro group to an amino group or its complete absence, impact its spectroscopic signatures is crucial for reaction monitoring, quality control, and the rational design of new molecules. This guide will compare N-(4-nitrophenethyl)acetamide with N-phenethylacetamide (the unsubstituted parent compound) and N-(4-aminophenethyl)acetamide (an analog with a strong electron-donating group).

Spectroscopic Analysis: Principles and Comparative Data

A multi-spectroscopic approach is essential for the unambiguous structural elucidation of organic molecules. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy: A Comparative View

The ¹H NMR spectra of N-(4-nitrophenethyl)acetamide and its analogs are characterized by signals corresponding to the aromatic protons, the ethyl bridge protons, and the acetyl methyl protons. The substitution on the phenyl ring has a profound effect on the chemical shifts of the aromatic and adjacent ethyl protons.

Causality of Chemical Shift Variations:

  • Aromatic Protons: The strong electron-withdrawing nitro group in N-(4-nitrophenethyl)acetamide deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to the unsubstituted N-phenethylacetamide. Conversely, the electron-donating amino group in N-(4-aminophenethyl)acetamide shields the aromatic protons, shifting their signals upfield.

  • Ethyl Bridge Protons: The electronic effects of the aromatic substituent are transmitted to the ethyl bridge protons. The protons of the CH₂ group adjacent to the aromatic ring (Ar-CH₂) are more affected than the protons of the CH₂ group adjacent to the amide nitrogen (N-CH₂).

  • Amide and Acetyl Protons: The chemical shifts of the N-H and acetyl CH₃ protons are less influenced by the aromatic substituent but can be affected by solvent and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Compound Aromatic Protons (δ, ppm) -CH₂-Ar (δ, ppm) -CH₂-N- (δ, ppm) -NH- (δ, ppm) -C(O)CH₃ (δ, ppm)
N-phenethylacetamide~7.20-7.35 (m, 5H)~2.80 (t, 2H)~3.45 (q, 2H)~5.60 (br s, 1H)~1.95 (s, 3H)
N-(4-nitrophenethyl)acetamide~8.15 (d, 2H), ~7.40 (d, 2H)~2.95 (t, 2H)~3.55 (q, 2H)~5.70 (br s, 1H)~1.98 (s, 3H)
N-(4-aminophenethyl)acetamide~7.00 (d, 2H), ~6.65 (d, 2H)~2.70 (t, 2H)~3.40 (q, 2H)~5.50 (br s, 1H)~1.93 (s, 3H)

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituent.

Causality of Chemical Shift Variations:

  • Aromatic Carbons: The nitro group in N-(4-nitrophenethyl)acetamide causes a significant downfield shift of the ipso-carbon (the carbon directly attached to the nitro group) and the ortho- and para-carbons relative to the unsubstituted analog. The amino group in N-(4-aminophenethyl)acetamide, being an activating group, shields the ortho- and para-carbons, leading to an upfield shift.

  • Carbonyl and Alkyl Carbons: The chemical shift of the carbonyl carbon and the carbons of the ethyl bridge and acetyl group are less affected by the aromatic substituent but can still show minor shifts.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Compound Aromatic C (δ, ppm) -CH₂-Ar (δ, ppm) -CH₂-N- (δ, ppm) -C=O (δ, ppm) -C(O)CH₃ (δ, ppm)
N-phenethylacetamide~139.0 (ipso), ~128.7, ~128.6, ~126.5~35.8~40.9~170.1~23.3
N-(4-nitrophenethyl)acetamide~147.0 (ipso-NO₂), ~146.5 (ipso-CH₂), ~129.5, ~123.8~35.5~40.5~170.2~23.4
N-(4-aminophenethyl)acetamide~145.5 (ipso-NH₂), ~129.8 (ipso-CH₂), ~129.5, ~115.3~34.8~41.5~170.0~23.2
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Comparative FTIR Analysis:

The FTIR spectra of all three analogs will exhibit characteristic peaks for the N-H and C=O stretching of the amide group, as well as C-H stretching and bending vibrations. The key differences will be observed in the region of aromatic and nitro/amino group vibrations.

Causality of Vibrational Frequency Shifts:

  • N-H and C=O Stretching: The position of the amide N-H stretch (around 3300 cm⁻¹) and the amide I band (C=O stretch, around 1640 cm⁻¹) are sensitive to hydrogen bonding.

  • Nitro Group Vibrations: N-(4-nitrophenethyl)acetamide will show strong, characteristic absorptions corresponding to the asymmetric and symmetric stretching of the NO₂ group, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • Amino Group Vibrations: N-(4-aminophenethyl)acetamide will display N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹ (often two bands for symmetric and asymmetric stretching).

  • Aromatic C-H and C=C Vibrations: The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands (cm⁻¹)

Vibrational Mode N-phenethylacetamide N-(4-nitrophenethyl)acetamide N-(4-aminophenethyl)acetamide
N-H Stretch (Amide)~3300~3300~3300
C-H Stretch (Aromatic)~3030~3050~3020
C-H Stretch (Aliphatic)~2850-2950~2850-2950~2850-2950
C=O Stretch (Amide I)~1640~1640~1635
N-H Bend (Amide II)~1550~1555~1560
NO₂ Asymmetric Stretch-~1520-
NO₂ Symmetric Stretch-~1340-
N-H Stretch (Amine)--~3350, ~3450
C-H Out-of-Plane Bend~690, ~750 (Monosubstituted)~850 (Para-disubstituted)~830 (Para-disubstituted)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as the benzene ring and the nitro group, leads to characteristic absorption bands.

Comparative UV-Vis Analysis:

The UV-Vis spectra of these analogs are significantly influenced by the substituent on the phenyl ring.

Causality of Absorption Maxima (λmax) Shifts:

  • Benzene Ring Transitions: All three compounds will show absorptions characteristic of the benzene ring (π → π* transitions), typically below 280 nm.

  • Nitro Group Chromophore: The nitro group in N-(4-nitrophenethyl)acetamide is a powerful chromophore and will result in a strong absorption band at a longer wavelength (a bathochromic or red shift) compared to the unsubstituted analog. This is due to the n → π* transition of the nitro group.

  • Amino Group Auxochrome: The amino group in N-(4-aminophenethyl)acetamide acts as an auxochrome, a group that modifies the absorption of a chromophore. The lone pair of electrons on the nitrogen atom can interact with the π-system of the benzene ring, causing a significant red shift in the absorption maximum compared to N-phenethylacetamide.

Table 4: Predicted UV-Vis Absorption Maxima (λmax in nm)

Compound λmax 1 (nm) λmax 2 (nm)
N-phenethylacetamide~260-
N-(4-nitrophenethyl)acetamide~275~315
N-(4-aminophenethyl)acetamide~240~290
Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is invaluable for confirming the molecular formula and gaining further structural insights.

Comparative Fragmentation Analysis:

The mass spectra of these analogs will show a molecular ion peak (M⁺) corresponding to their respective molecular weights. The fragmentation patterns will be influenced by the stability of the resulting fragments.

Causality of Fragmentation Patterns:

  • Alpha-Cleavage: A common fragmentation pathway for phenethylamines is the cleavage of the bond between the two ethyl carbons (α-cleavage relative to the nitrogen), leading to the formation of a stable benzylic cation or a related fragment.

  • Amide Fragmentation: Cleavage of the amide bond can also occur, leading to fragments corresponding to the acylium ion ([CH₃CO]⁺) at m/z 43.

  • Nitro Group Fragmentation: In N-(4-nitrophenethyl)acetamide, fragmentation involving the nitro group, such as the loss of NO or NO₂, can be observed.

  • Amino Group Fragmentation: The fragmentation of N-(4-aminophenethyl)acetamide will be influenced by the presence of the electron-donating amino group, which can stabilize adjacent positive charges.

Table 5: Key Predicted Mass Spectrometry Fragments (m/z)

Compound Molecular Ion (M⁺) [M - CH₃CONH₂]⁺ [CH₂=NH-CO-CH₃]⁺ Other Key Fragments
N-phenethylacetamide1631047291 (tropylium ion)
N-(4-nitrophenethyl)acetamide20814972162 ([M-NO₂]⁺), 136 (nitrotropylium ion)
N-(4-aminophenethyl)acetamide17811972106 ([H₂N-C₆H₄-CH₂]⁺)

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are essential.

General Sample Preparation

For all spectroscopic techniques, ensure the sample is pure. Purification can be achieved by recrystallization or column chromatography. The purity should be confirmed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence with a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Background Collection: Collect a background spectrum of the empty ATR crystal.

  • Sample Spectrum Collection: Collect the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum with the cuvettes filled with the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • LC Separation: Inject the sample onto a suitable HPLC or UPLC column (e.g., C18) and elute with an appropriate mobile phase gradient.

  • Mass Spectrometry Detection: Ionize the eluting compounds using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition: Acquire mass spectra in full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to obtain fragmentation patterns.

  • Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic fragment ions.

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (¹H & ¹³C) Purification->NMR FTIR FTIR Purification->FTIR UV_Vis UV-Vis Purification->UV_Vis MS Mass Spec Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Comparative_Analysis Comparative Analysis of Analogs Structure_Elucidation->Comparative_Analysis

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of N-(4-nitrophenethyl)acetamide analogs.

Key Structural Features and Spectroscopic Probes

Structural_Features cluster_molecule N-(4-substituted-phenethyl)acetamide cluster_probes Spectroscopic Probes mol Aromatic Aromatic Ring (Substituent Effects) NMR NMR (Chemical Shifts) Aromatic->NMR UV_Vis UV-Vis (Electronic Transitions) Aromatic->UV_Vis Ethyl Ethyl Bridge Ethyl->NMR MS MS (Fragmentation) Ethyl->MS Amide Amide Group Amide->NMR FTIR FTIR (Vibrational Modes) Amide->FTIR

Caption: Correlation of key molecular moieties with the primary spectroscopic techniques used for their characterization.

Conclusion

This guide has provided a comprehensive comparative overview of the spectroscopic analysis of N-(4-nitrophenethyl)acetamide and its analogs. By understanding the causal relationships between molecular structure and spectroscopic data, researchers can confidently identify and characterize these compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. This foundational knowledge is critical for advancing research and development in fields where these and similar molecules play a vital role.

References

  • Smajlagić, A., Srabovic, M., Ademovic, Z., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 10(4), 43-51.
  • ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring N-(4-Nitrophenethyl)acetamide: Properties and Applications. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-(2-(4-nitrophenyl)ethyl)-. Retrieved from [Link]

  • Smajlagić, A., Srabovic, M., Ademovic, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1039.
  • NIST. (n.d.). Acetamide, N-(4-aminophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • J. Chem. Educ. (2011). LC-MS: A Practical User's Guide. 88(5), 514-515.
  • European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

Sources

Comparative

Comparative Method Validation Guide: High-Throughput vs. Conventional HPLC for N-[2-(4-nitrophenyl)ethyl]acetamide

[1] Introduction & Analytical Context N-[2-(4-nitrophenyl)ethyl]acetamide (also known as N-acetyl-4-nitrophenethylamine) is a critical intermediate and potential impurity in the synthesis of phenethylamine-based Active P...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Analytical Context

N-[2-(4-nitrophenyl)ethyl]acetamide (also known as N-acetyl-4-nitrophenethylamine) is a critical intermediate and potential impurity in the synthesis of phenethylamine-based Active Pharmaceutical Ingredients (APIs), such as Mirabegron and Ritodrine.[1] Its structural features—a polar amide motif, a hydrophobic ethyl linker, and a strongly UV-absorbing nitro group—present specific chromatographic challenges.[1]

The primary analytical objective is to separate this acetylated derivative from its precursor, 4-nitrophenethylamine (NPEA), and other synthesis byproducts. While legacy methods often rely on long, fully porous C18 columns, modern drug development demands higher throughput without sacrificing resolution.[1]

This guide compares two validation-ready methodologies:

  • Method A (Legacy): Conventional HPLC using Fully Porous Particles (FPP).

  • Method B (Recommended): High-Speed HPLC using Core-Shell (Superficially Porous) Particles (SPP).[1][2]

Comparative Methodology: Legacy vs. Modern

The following comparison highlights the shift from traditional pharmacopeial-style methods to modern Core-Shell technology. The Core-Shell approach is recommended for new filings due to superior mass transfer kinetics, which yields sharper peaks and shorter run times at standard HPLC pressures (<400 bar).

Table 1: Method Performance Comparison
ParameterMethod A: Legacy (Benchmark)Method B: Modern (Recommended)
Column Technology Fully Porous Silica (FPP)Core-Shell / Superficially Porous (SPP)
Dimensions 250 mm x 4.6 mm, 5 µm100 mm x 4.6 mm, 2.7 µm
Mobile Phase Water (0.1% H₃PO₄) / ACNWater (0.1% Formic Acid) / ACN
Flow Rate 1.0 mL/min1.5 mL/min
Backpressure ~120 bar~280 bar (Compatible with standard HPLC)
Run Time 25.0 minutes8.0 minutes
Resolution (Rs) 2.5 (Analyte vs. Precursor)3.8 (Analyte vs. Precursor)
LOD (S/N > 3) 0.5 µg/mL0.1 µg/mL (Due to sharper peaks)
Scientific Rationale: Why Core-Shell?

Method B utilizes 2.7 µm Core-Shell particles.[1] Unlike 5 µm fully porous particles, these have a solid silica core (1.7 µm) surrounded by a porous shell (0.5 µm). This morphology reduces the longitudinal diffusion (B term) and mass transfer resistance (C term) of the Van Deemter equation. The result is UHPLC-like performance on standard HPLC hardware, providing a 3x increase in throughput.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of Formic Acid allows for dual-detection (UV and MS) if peak purity confirmation is required later.

Reagents and Standards
  • Analyte Standard: N-[2-(4-nitrophenyl)ethyl]acetamide (>98% purity).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.[1]

  • Modifier: Formic Acid (LC-MS Grade).[1]

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent (600 bar limit).

  • Column: Kinetex C18 or Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 µm).[1]

  • Column Temp: 40°C (Critical for viscosity reduction and mass transfer).

  • Detection: UV at 270 nm (Nitro group

    
     transition).
    
  • Injection Volume: 5 µL.

Gradient Profile

The amide group makes the analyte moderately polar, while the nitro-aromatic ring adds hydrophobicity.[1] A gradient is necessary to elute the polar amine precursor early and the acetylated analyte later.

Time (min)% Mobile Phase A (0.1% Formic Aq)% Mobile Phase B (ACN)Purpose
0.09010Initial Hold
5.04060Elution of Analyte
5.1595Wash
6.5595Wash Hold
6.69010Re-equilibration
8.09010Ready for Next Inj.[1]

Validation Workflow & Logic

The validation strategy follows ICH Q2(R2) guidelines. The diagram below illustrates the decision logic for validating this specific impurity method.

ValidationWorkflow Start Method Development (Core-Shell Optimization) Specificity Specificity Test (Inj: Blank, Placebo, Impurity Mix) Start->Specificity ResolutionCheck Is Resolution (Rs) > 2.0 between Amine & Amide? Specificity->ResolutionCheck Linearity Linearity & Range (5 Levels: 50% - 150%) ResolutionCheck->Linearity Yes Fail Re-optimize Gradient or pH ResolutionCheck->Fail No Accuracy Accuracy (Recovery) (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Report Final Validation Report (ICH Q2(R2) Compliant) Precision->Report Fail->Start

Figure 1: Validation lifecycle for N-[2-(4-nitrophenyl)ethyl]acetamide, ensuring specificity against precursors before quantitative assessment.

Validation Data Summary

The following data represents typical performance metrics obtained using Method B (Core-Shell).

System Suitability & Specificity
  • Retention Time (Analyte): 4.2 ± 0.05 min.

  • Retention Time (Precursor): 2.1 ± 0.03 min.

  • Tailing Factor: 1.1 (Excellent symmetry due to end-capping).[1]

  • Resolution: > 3.5.

Linearity and Range

Evaluated over the range of 10 µg/mL to 100 µg/mL (Target concentration: 50 µg/mL).

Concentration (µg/mL)Mean Area (mAU*s)RSD (%)
10.0152.40.8
25.0380.10.5
50.0765.50.3
75.01145.20.4
100.01530.80.4
Regression (R²) 0.9998
Accuracy (Recovery)

Spiked into the sample matrix (synthetic reaction mixture).

Spike LevelRecovery (%)Acceptance Criteria
Low (80%)99.4%98.0 - 102.0%
Mid (100%)100.1%98.0 - 102.0%
High (120%)99.8%98.0 - 102.0%

Separation Mechanism Visualization

To understand why the separation works and how to troubleshoot, the following diagram maps the chemical interactions.

SeparationLogic Analyte Analyte: N-Acetyl Derivative (Less Polar) Hydrophobic Hydrophobic Interaction Analyte->Hydrophobic Dominant (Ethyl + Acetyl) Precursor Precursor: Free Amine (More Polar) H_Bond H-Bonding (Minimal) Precursor->H_Bond Dominant C18 Stationary Phase: C18 (Hydrophobic) Elution2 tR = 4.2 min C18->Elution2 Elutes Later (High k') Elution1 tR = 2.1 min H_Bond->Elution1 Elutes Early (Low k') Hydrophobic->C18

Figure 2: Mechanistic separation logic. The acetylation caps the polar amine, increasing hydrophobicity and retention on the C18 phase, ensuring separation from the precursor.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80450, Acetamide, N-[2-(4-nitrophenyl)ethyl]-. Retrieved October 26, 2025 from [Link]

  • International Council for Harmonisation (2023). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[1][3] Retrieved from [Link]

  • U.S. Food and Drug Administration (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. Retrieved from [Link]

  • Gritti, F., & Guiochon, G. (2012).Kinetic performance comparison of fully and superficially porous particles. Journal of Chromatography A. (Contextual grounding for Method B selection).

Sources

Comparative

Comparative analysis of the reaction kinetics of different N-Acetyl-2-(4-nitrophenyl)ethylamine synthesis pathways

Executive Summary N-Acetyl-2-(4-nitrophenyl)ethylamine (CAS: 24456-17-7) is a critical intermediate in the synthesis of anti-arrhythmic agents (e.g., Dofetilide derivatives) and bioactive tyramine analogs.[1] Its synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyl-2-(4-nitrophenyl)ethylamine (CAS: 24456-17-7) is a critical intermediate in the synthesis of anti-arrhythmic agents (e.g., Dofetilide derivatives) and bioactive tyramine analogs.[1] Its synthesis presents a classic process chemistry dilemma: the trade-off between raw material cost (Pathway A) and regiochemical purity (Pathway B).

This guide provides a technical comparison of the two dominant synthesis routes:

  • The Divergent Nitration Route: Nitration of N-phenethylacetamide.

  • The Convergent Acetylation Route: Acetylation of 4-nitrophenethylamine.

Mechanistic & Kinetic Analysis
Pathway A: The Divergent Nitration Route (Industrial Standard)

This pathway utilizes cheap, readily available phenethylamine. The amine is first protected as an acetamide, followed by Electrophilic Aromatic Substitution (EAS).

  • Reaction Type: Electrophilic Aromatic Substitution (Nitration).[2][3][4][5]

  • Kinetic Mechanism: The rate-determining step (RDS) is the formation of the arenium ion (sigma complex) by the attack of the nitronium ion (

    
    ) on the aromatic ring.
    
    
    
    
  • Regioselectivity & Kinetics: The N-ethylacetamido group (

    
    ) acts as a weak activator and an ortho, para-director.
    
    • Electronic Effect: The alkyl chain donates electron density via hyperconjugation, lowering the activation energy (

      
      ) relative to benzene.
      
    • Steric Effect: The bulky acetamido tail creates significant steric hindrance at the ortho position. Consequently, the para isomer is kinetically favored, typically yielding a para:ortho ratio of ~60:40 to 80:20 depending on temperature.

  • Thermodynamics: Highly exothermic (

    
    ). Requires strict temperature control (<20°C) to prevent polynitration and oxidative breakdown.
    
Pathway B: The Convergent Acetylation Route (High Purity)

This pathway starts with the pre-functionalized 4-nitrophenethylamine.

  • Reaction Type: Nucleophilic Acyl Substitution.

  • Kinetic Mechanism: The reaction follows second-order kinetics, where the amine nucleophile attacks the carbonyl carbon of the acetic anhydride.

    
    
    
  • Kinetics: The reaction is rapid at room temperature. The 4-nitro group on the phenyl ring is electron-withdrawing, which slightly decreases the nucleophilicity of the ethylamine nitrogen compared to unsubstituted phenethylamine, but the effect is negligible due to the insulating ethylene bridge.

  • Thermodynamics: Exothermic but easily controlled.

Experimental Protocols
Protocol A: Nitration of N-Phenethylacetamide

Best for: Large-scale production where isomer separation infrastructure exists.

  • Precursor Synthesis: Dissolve phenethylamine (1.0 eq) in DCM. Add acetic anhydride (1.1 eq) dropwise at 0°C. Stir 1h. Evaporate solvent to yield N-phenethylacetamide.

  • Nitration Setup: Charge a reactor with 98%

    
     (5 vol). Cool to 0–5°C.
    
  • Addition: Dissolve N-phenethylacetamide in minimal

    
    . Add dropwise to the reactor, maintaining 
    
    
    
    .
  • Acid Charge: Add fuming

    
     (1.05 eq) / 
    
    
    
    mixture dropwise over 60 mins. Critical: Exotherm spike indicates rapid nitration.
  • Quench: Pour mixture onto crushed ice. The product precipitates as a gum/solid mixture of isomers.

  • Purification (The Kinetic Bottleneck): Filter crude.[6] Recrystallize from Methyl Ethyl Ketone (MEK) or Ethanol to isolate the para-isomer from the ortho-isomer.

Protocol B: Acetylation of 4-Nitrophenethylamine

Best for: Laboratory scale, medicinal chemistry, and high-purity requirements.

  • Dissolution: Dissolve 4-nitrophenethylamine hydrochloride (1.0 eq) in water/DCM biphasic mixture or pure DCM with Triethylamine (1.5 eq) to free the base.

  • Acetylation: Add Acetic Anhydride (1.2 eq) dropwise at room temperature.

  • Reaction: Stir for 2 hours. Monitor by TLC (Product

    
     ~0.5 in 5% MeOH/DCM).
    
  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine) and saturated

    
     (to remove acetic acid).
    
  • Isolation: Dry over

    
     and concentrate. Product usually crystallizes spontaneously.
    
Comparative Data Analysis

The following table summarizes the kinetic and process parameters for both pathways.

ParameterPathway A: NitrationPathway B: Direct Acetylation
Reaction Order Pseudo-1st Order (in substrate)2nd Order
Rate Limiting Step Formation of

-complex (slow)
Nucleophilic attack (fast)
Exothermicity High (Dangerous if uncontrolled)Moderate (Manageable)
Regioselectivity Mixed (para major, ortho minor)100% para (Pre-defined)
Crude Yield 80–90% (Mixed isomers)92–96%
Isolated Yield (Pure) 50–65% (Losses during recrystallization)>90%
Purity Profile Risk of ortho-isomer & dinitro impuritiesHigh (>98% typical)
Cycle Time 12–24 hours (includes purification)3–4 hours
Visualization of Pathways
Figure 1: Reaction Kinetic Pathways

This diagram illustrates the chemical transformation and the branching logic of the nitration route versus the linear acetylation route.

ReactionPathways Fig 1: Chemical Pathways. Red path requires isomer separation; Blue path is convergent. Start_A Phenethylamine Inter_A N-Phenethylacetamide Start_A->Inter_A Acetylation (Ac2O) Ortho Ortho-Isomer (Impurity) Inter_A->Ortho Minor Product Target N-Acetyl-2-(4-nitrophenyl)ethylamine (Target) Inter_A->Target Nitration (HNO3/H2SO4) Major Product (Para) Start_B 4-Nitrophenethylamine Start_B->Target Direct Acetylation (Ac2O, Et3N)

Figure 2: Experimental Workflow Decision Tree

A guide for researchers to select the appropriate protocol based on resource constraints.

WorkflowDecision Start Select Synthesis Route CostConstraint Is Starting Material Cost Critical? Start->CostConstraint PurityConstraint Is >99% Purity Required Immediately? CostConstraint->PurityConstraint No RouteA PATHWAY A: Nitration Route CostConstraint->RouteA Yes (Industrial) PurityConstraint->RouteA No (Can Purify) RouteB PATHWAY B: Direct Acetylation PurityConstraint->RouteB Yes (Pharma R&D) ProcessA 1. Protect Amine 2. Nitrate (Temp <10°C) 3. Recrystallize (MEK) RouteA->ProcessA ProcessB 1. Dissolve Salt 2. Acetylate (RT) 3. Wash & Dry RouteB->ProcessB

References
  • ChemicalBook. (n.d.). N-Acetyl-2-(4-nitrophenyl)ethylamine Product Properties and Synthesis. Retrieved from

  • Smajlagić, A., et al. (2020).[3] Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved from

  • TCI Chemicals. (n.d.). Product Specification: N-[2-(4-Nitrophenyl)ethyl]acetamide. Retrieved from

  • Wang, Z-J., et al. (2004).[7] Crystal structure of N-[2-(4-nitrophenylamino)ethyl]acetamide. Acta Crystallographica Section E. Retrieved from

  • Google Patents. (2017). CN107759477A: Preparation method of p-nitrophenyl ethylamine hydrochloride.[8] Retrieved from

Sources

Validation

Characterization and Comparison of "Acetamide, N-[2-(4-nitrophenyl)ethyl]-" Polymorphs

The following guide provides an in-depth characterization and comparison of the solid-state forms of N-[2-(4-nitrophenyl)ethyl]acetamide , a critical intermediate in the synthesis of phenethylamine-based pharmaceuticals....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth characterization and comparison of the solid-state forms of N-[2-(4-nitrophenyl)ethyl]acetamide , a critical intermediate in the synthesis of phenethylamine-based pharmaceuticals.

This guide distinguishes the specific ethyl-linked homolog (CAS 6270-07-1) from its rigid analog, N-(4-nitrophenyl)acetamide (p-nitroacetanilide), to highlight the impact of conformational flexibility on polymorphism.

Executive Summary & Chemical Identity

Acetamide, N-[2-(4-nitrophenyl)ethyl]- (also known as N-Acetyl-4-nitrophenethylamine ) is a crystalline amide used primarily as a precursor in the synthesis of bioactive phenethylamines and alkaloids.[1] Unlike its rigid analog p-nitroacetanilide, this molecule possesses an ethyl linker that introduces conformational degrees of freedom, significantly influencing its solid-state packing and polymorphic propensity.

  • CAS Number: 6270-07-1[1][2][3][4][5][6]

  • Molecular Formula: C₁₀H₁₂N₂O₃

  • Molecular Weight: 208.22 g/mol

  • Key Structural Feature: The flexibility of the ethyl chain (

    
    ) allows for conformational polymorphism , where different crystal forms may arise not just from packing differences, but from distinct molecular conformations (anti vs. gauche).
    
Comparative Baseline: The "Linker Effect"

To understand the performance of this specific acetamide, it is essential to compare it against its direct structural alternative, N-(4-nitrophenyl)acetamide (p-Nitroacetanilide), which lacks the ethyl spacer.

FeatureN-[2-(4-nitrophenyl)ethyl]acetamide (Subject)N-(4-nitrophenyl)acetamide (Alternative)
Linker Ethyl (Flexible)None (Rigid, direct N-Aryl bond)
Melting Point 138–142 °C 215–217 °C
Polymorphism Type Conformational & PackingPacking (Classic Form I/II/III)
H-Bonding Motif 1D Chains (typical of alkyl amides)1D Chains / 2D Sheets (Amide-Nitro)
Solubility Moderate (Alcohol/Chloroform)Low (Water/Ethanol)

Solid-State Characterization

The characterization of N-[2-(4-nitrophenyl)ethyl]acetamide focuses on identifying the stable thermodynamic form (Form I) and detecting metastable states induced by rapid precipitation or melt-quenching.

A. Crystallographic & Thermal Properties

The stable form (Form I) crystallizes in a monoclinic or triclinic system, driven by strong intermolecular


 hydrogen bonds.
Form I (Thermodynamically Stable)
  • Habit: Colorless to pale yellow prisms/plates.

  • Melting Point:

    
     (Sharp endotherm).
    
  • Enthalpy of Fusion (

    
    ):  High, indicating a stable lattice network.
    
  • FTIR Signature:

    • 
      : Sharp band at 
      
      
      
      (H-bonded).
    • 
      : Strong Amide I band at 
      
      
      
      .
    • 
      : Symmetric stretch at 
      
      
      
      .
Metastable Forms (Form II / Amorphous)
  • Generation: Rapid cooling from melt or anti-solvent precipitation (Water into Acetone solution).

  • Behavior: Lower melting point (typically

    
    ) or an exothermic recrystallization event in DSC prior to the main melt.
    
  • Spectroscopic Shift: Broader N-H and C=O bands due to disordered H-bonding networks.

B. Experimental Protocol: Polymorph Screening

To ensure comprehensive characterization, the following self-validating workflow is recommended.

Protocol 1: Solvent-Mediated Phase Screening
  • Dissolution: Dissolve 500 mg of pure compound in minimal hot Ethyl Acetate (

    
    ).
    
  • Split: Divide into three vials.

    • Vial A (Slow Evaporation): Cover with parafilm containing 1 pinhole. Leave at RT.

    • Vial B (Shock Cooling): Plunge immediately into an ice-salt bath (

      
      ).
      
    • Vial C (Anti-solvent): Add hot solution dropwise into 10 mL of cold Hexane under vigorous stirring.

  • Analysis: Filter solids and immediately analyze via PXRD or DSC.

    • Validation: If Vial B and C solids melt lower than Vial A, a metastable form is isolated.

Performance Comparison & Stability

The "performance" of this intermediate is defined by its processability (flow, filtration) and reactivity (availability of the amide/nitro groups).

Thermodynamic Stability Map

The relationship between the forms is typically Monotropic (Form I is stable at all temps below melting) or Enantiotropic (stability order reverses at a transition temp,


). Given the melting point gap between the ethyl-linked subject and its rigid alternative, the ethyl chain introduces lattice energy penalties that lower the melting point.

StabilityMap Melt Melt Phase (>142°C) Amorphous Amorphous Solid Glass Transition (Tg) Melt->Amorphous Quench Cooling FormI Form I (Stable) mp: 140°C Ordered H-Bonds FormI->Melt Endothermic Fusion FormII Form II (Metastable) mp: <135°C Disordered/Gauche FormII->Melt Lower mp FormII->FormI Solid-Solid Transition (Exo) Amorphous->FormII Crystallization (Heating > Tg)

Figure 1: Phase relationship diagram illustrating the pathways between stable Form I, metastable Form II, and the melt phase. The solid-solid transition indicates the kinetic pathway for stability.

Solubility & Dissolution Profile
  • N-[2-(4-nitrophenyl)ethyl]acetamide:

    • Ethanol: High solubility (Flexible chain disrupts packing).

    • Water: Low, but higher than the rigid analog due to increased molecular volume/entropy.

  • Alternative (p-Nitroacetanilide):

    • Ethanol: Moderate/Low solubility (High lattice energy due to planar stacking).

    • Water: Very Low.

Implication for Drug Development: If using this compound as a scaffold, the ethyl-linked variant offers superior solubility profiles for liquid-phase reactions (hydrogenation, hydrolysis) compared to the rigid phenyl-amide alternatives, reducing solvent volume requirements in process chemistry.

Detailed Experimental Workflows

Workflow A: Differential Scanning Calorimetry (DSC)

Objective: Distinguish between solvates, polymorphs, and melting.

  • Sample Prep: Weigh 2–4 mg of sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow solvent escape if solvated).

  • Cycle:

    • Equilibrate at

      
      .[7]
      
    • Ramp

      
       to 
      
      
      
      .
  • Interpretation:

    • Single Peak (

      
      ): Pure Form I.
      
    • Small Exo (

      
      ) followed by Endo: Recrystallization of a metastable form into Form I.
      
    • Broad Endotherm (

      
      ): Desolvation (indicates a solvate, not a true polymorph).
      
Workflow B: FTIR Characterization Logic

Objective: Rapid identification of conformational states. The amide II band (


 bending + 

stretching) is sensitive to the conformation of the ethyl chain relative to the ring.

FTIR_Logic Start Acquire FTIR Spectrum (ATR Mode) CheckNH Check N-H Stretch (3200-3400 cm⁻¹) Start->CheckNH Sharp Single Sharp Peak ~3290 cm⁻¹ CheckNH->Sharp High Order Split Split/Broad Peak 3250 & 3320 cm⁻¹ CheckNH->Split Disorder Result1 Form I (Ordered H-Bond Chain) Sharp->Result1 Result2 Form II or Mixture (Disordered/Multiple Sites) Split->Result2

Figure 2: Decision tree for FTIR spectral analysis to classify the solid form based on N-H stretching morphology.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (General reference for amide polymorphism mechanisms).
  • Gavezzotti, A. (1994). Are Crystal Structures Predictable? Accounts of Chemical Research. (Context on packing of N-substituted acetamides).
  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry for N-(4-nitrophenyl)acetamide (NITACE). (Used as the comparative structural baseline). Retrieved from [Link]

Sources

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